4-Bromo-1,2-dimethyl-1H-imidazole
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-bromo-1,2-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRKTLGQQTWOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428397 | |
| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-59-3 | |
| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-1,2-dimethyl-1H-imidazole CAS number and properties
An In-Depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: A Cornerstone Intermediate for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, this compound has emerged as a high-value intermediate, prized for its versatile reactivity and its integral role in the architecture of numerous bioactive molecules.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, scalable synthesis, strategic applications, and safe handling protocols. The reliability of commercial sources for large quantities of this compound has been challenging, making a robust in-house understanding and synthesis capability critical for advancing clinical evaluations of drugs derived from it.[1]
Chemical Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound. Its core imidazole structure is a "privileged" scaffold in medicinal chemistry, frequently appearing in molecules with significant biological activity.[2] The bromine atom at the C4 position provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[1][2]
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 850429-59-3 | [3][4][5] |
| Molecular Formula | C₅H₇BrN₂ | [3][4][6] |
| Molecular Weight | 175.03 g/mol | [3] |
| Appearance | Solid | [6] |
| Melting Point | 40-44 °C | [7] |
| Boiling Point | 266.6 ± 13.0 °C (at 760 mmHg) | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| InChI Key | FZRKTLGQQTWOMJ-UHFFFAOYSA-N | [6] |
| SMILES String | Cc1nc(Br)cn1C |
The Strategic Importance in Drug Discovery
The utility of this compound is demonstrated by its incorporation into a diverse array of potent and selective inhibitors targeting various enzymes and receptors implicated in human disease.[1] Its structural motif is a key component in the development of next-generation therapeutics.[1][8]
The compound serves as a foundational element for synthesizing molecules targeting a wide range of diseases, from cancer to inflammatory disorders.[1] This versatility makes it an indispensable tool in the drug discovery pipeline, enabling the rapid generation of compound libraries for lead identification and optimization.[2][9]
Figure 1: Key therapeutic targets enabled by this compound.
Synthesis and Manufacturing: Overcoming Key Challenges
The synthesis of this compound has historically been hampered by a significant challenge: the formation of regioisomers. Traditional methods involving the methylation of 5-bromo-2-methyl-1H-imidazole result in a mixture of the desired 4-bromo product and the undesired 5-bromo-1,2-dimethyl-1H-imidazole isomer, which requires difficult purification steps and leads to low yields (around 23%).[1]
A Modern, Scalable, and Cost-Effective Synthesis
To address these limitations, a robust and commercially viable synthesis was developed, which circumvents the issue of regioisomerism and delivers the product in high yield (approximately 92% on a kilogram scale).[1][10] This process is a self-validating system due to its high efficiency and selectivity.
The Causality Behind the Improved Method: The key innovation is the strategic selection of 1,2-dimethyl-1H-imidazole as the starting material.[1][11] This molecule has a pre-defined methylation pattern, eliminating the possibility of forming constitutional isomers during the subsequent bromination steps. The process then involves a selective debromination to yield the final, pure product.[1]
Figure 2: Optimized workflow for the scalable synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the validated, scalable synthesis reported by Vetrichelvan et al.[1]
Part A: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1,2-dimethyl-1H-imidazole (1.0 eq) and acetonitrile (10 vol).
-
Cooling: Cool the resulting solution to 0–5 °C in an ice bath.
-
Bromination: Slowly add a solution of N-Bromosuccinimide (NBS, 2.2 eq) in acetonitrile (10 vol) to the reaction mixture over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the mixture with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibrominated intermediate.
Part B: Synthesis of this compound
-
Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol).
-
Cooling: Cool the solution to 0–5 °C.
-
Debromination: Add isopropyl magnesium chloride (i-PrMgCl, 1.1 eq) dropwise, maintaining the temperature below 10 °C. The use of a Grignard reagent for selective debromination is a key step that leverages the differential reactivity of the two bromine atoms.[1]
-
Reaction: Stir the reaction at 0–5 °C for 1-2 hours.
-
Quenching and Isolation: Carefully quench the reaction with saturated ammonium chloride solution. Extract the product, and purify via column chromatography to afford pure this compound.
Chemical Reactivity and Derivatization Pathways
The synthetic power of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and other complex moieties.
A prime example is its use in the synthesis of a casein kinase inhibitor, where the first step is a Suzuki-Miyaura coupling reaction.[1]
Figure 3: Typical Suzuki-Miyaura cross-coupling reaction involving the title compound.
This reactivity is fundamental to its role as a versatile building block, enabling chemists to rapidly construct complex molecular architectures and explore structure-activity relationships (SAR) in drug discovery programs.[2]
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its toxicity. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Table 2: GHS Safety and Handling Information
| Category | Information | Source(s) |
| Pictogram | GHS06 (Skull and crossbones) | [12] |
| Signal Word | Danger | [12] |
| Hazard Class | Acute Toxicity 3 (Oral) | [12] |
| Hazard Statement | H301: Toxic if swallowed. | [12] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [12] |
| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers. | [13] |
| First Aid (Ingestion) | Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. | [13][14] |
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its value extends beyond its physical properties to its role as a critical enabler of pharmaceutical innovation. By understanding its synthesis, particularly modern methods that overcome historical challenges, and its reactive potential, researchers can fully leverage this compound to construct the next generation of complex and effective therapeutics. Its continued application in diverse drug discovery programs underscores its status as a cornerstone intermediate in the quest for novel medicines.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 850429-59-3 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | CAS#:850429-59-3 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 850429-59-3 [smolecule.com]
- 10. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. researchgate.net [researchgate.net]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Scalable and Cost-Effective Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
Foreword: The Strategic Importance of 4-Bromo-1,2-dimethyl-1H-imidazole in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic synthesis of key building blocks is paramount to the efficient progression of drug candidates from discovery to clinical evaluation. This compound has emerged as a critical intermediate, finding its place in the core structure of a diverse array of bioactive molecules.[1][2] Its utility is demonstrated in the development of inhibitors for targets such as cathepsin K, xanthine oxidase, and various kinases, highlighting its significance in oncology, inflammatory diseases, and beyond.[1] However, the reliable and cost-effective procurement of this compound on a large scale has presented a significant bottleneck, often hampered by challenging synthetic routes that suffer from low yields and the formation of difficult-to-separate regioisomers.[3]
This technical guide provides an in-depth exploration of a robust, scalable, and economically viable synthetic route to this compound, moving beyond a simple recitation of steps to offer insights into the rationale behind the chosen methodology.[4][5][6][7] Our focus is on a process that is not only high-yielding but also amenable to the demands of industrial-scale production.
Deconstructing the Synthetic Challenge: Why a New Approach is Necessary
Historically, the synthesis of this compound has been approached via the methylation of 5-bromo-2-methyl-1H-imidazole. This method, however, is plagued by the formation of a mixture of regioisomers, leading to significant downstream purification challenges and a reduction in the overall yield of the desired product.[1] Such inefficiencies are magnified during scale-up, rendering this route suboptimal for commercial production.
A more logical and ultimately more effective strategy commences with the readily available and commercially viable starting material, 1,2-dimethylimidazole.[8] This approach circumvents the issue of regioisomeric impurities from the outset, laying the foundation for a more streamlined and efficient synthesis.
The Optimized Synthetic Pathway: A Two-Step, High-Yielding Process
The recommended scalable synthesis is a two-step process that begins with the exhaustive bromination of 1,2-dimethylimidazole, followed by a selective debromination to yield the target compound. This method has been demonstrated to be effective on scales ranging from 100 grams to 1 kilogram, with an impressive isolated yield of approximately 92%.[3]
Figure 1: Optimized two-step synthesis of this compound.
Step 1: Exhaustive Bromination of 1,2-dimethylimidazole
The initial step involves the dibromination of 1,2-dimethylimidazole at the 4 and 5 positions of the imidazole ring. This is achieved using N-Bromosuccinimide (NBS) in a suitable solvent such as Dimethylformamide (DMF).
Experimental Protocol:
-
To a solution of 1,2-dimethylimidazole in DMF, add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for approximately 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Causality and Expertise: The choice of NBS as the brominating agent is critical. It is a solid, making it easier to handle on a large scale compared to liquid bromine, and the reaction conditions are mild. DMF is an excellent solvent for this reaction, facilitating the dissolution of the starting material and reagents. The 80% yield for this step is robust and reproducible.[7]
Step 2: Selective Monodebromination
The key to this scalable synthesis lies in the highly selective monodebromination of the 4,5-dibromo intermediate to yield the desired this compound. This is accomplished using a Grignard reagent, specifically isopropyl magnesium chloride (iPrMgCl).
Experimental Protocol:
-
Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole in anhydrous Tetrahydrofuran (THF) and cool the solution to -25 °C.
-
Slowly add a solution of isopropyl magnesium chloride (iPrMgCl) in THF to the reaction mixture, maintaining the temperature at -25 °C.
-
Stir the reaction at this temperature for 1 hour.
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product with high purity.
Causality and Expertise: The use of iPrMgCl is a pivotal innovation in this synthesis.[1][4][5][6][7] Its bulky nature is thought to contribute to the selective removal of one bromine atom, likely through a halogen-metal exchange mechanism. The low reaction temperature (-25 °C) is crucial for controlling the selectivity of the debromination and minimizing side reactions. This step boasts an impressive 92% yield, making the overall process highly efficient.[3][7]
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 1,2-dimethyl-1H-imidazole | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 6 h | 80% |
| 2 | 4,5-dibromo-1,2-dimethyl-1H-imidazole | Isopropyl magnesium chloride (iPrMgCl) | THF | -25 °C | 1 h | 92% |
Process Optimization and Scale-Up Considerations
While the described protocol is robust, several factors should be carefully considered during scale-up to ensure safety, efficiency, and reproducibility.
Figure 2: Key considerations for the successful scale-up of the synthesis.
-
Thermal Management: The bromination with NBS can be exothermic, and on a large scale, proper cooling and controlled addition of the reagent are necessary to prevent temperature spikes. Similarly, the quenching of the Grignard reagent is highly exothermic and must be performed with caution.
-
Moisture Control: The debromination step utilizing a Grignard reagent is highly sensitive to moisture. Ensuring all glassware is oven-dried and that anhydrous solvents are used is critical for achieving high yields.
-
Reagent Quality: The purity of the starting 1,2-dimethylimidazole and NBS will directly impact the purity of the final product and the overall yield.
-
Work-up and Purification: On a larger scale, extraction and filtration processes need to be optimized for efficiency. Recrystallization is often a more scalable purification method than column chromatography for achieving high purity of the final product.
Conclusion: A Paradigm Shift in Accessibility
The development of this two-step, high-yielding synthesis for this compound represents a significant advancement for researchers and drug development professionals.[4][5][6][7] By starting with the commercially available 1,2-dimethylimidazole and employing a selective debromination strategy, this method effectively overcomes the challenges of regioisomer formation and low yields that have previously hindered the large-scale production of this vital building block.[1][3] The adoption of this scalable and cost-effective process will undoubtedly accelerate the discovery and development of novel therapeutics that incorporate this privileged imidazole scaffold.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Buy this compound | 850429-59-3 [smolecule.com]
- 3. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 5. Cost-Effective and Scalable Synthesis of this compound: A Key Building Block for Bioactive Molecules [ouci.dntb.gov.ua]
- 6. Cost-effective and scalable synthesis of this compound: a key building block for numerous bioactive molecules (2023) | Vetrichelvan Muthalagu [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction: A Key Building Block for Bioactive Molecules
4-Bromo-1,2-dimethyl-1H-imidazole is a halogenated heterocyclic compound that has emerged as a critical building block in the synthesis of a wide array of bioactive molecules.[1] Its strategic importance lies in the versatile reactivity of the imidazole core and the utility of the bromo-substituent as a handle for further chemical modifications, particularly in carbon-carbon bond-forming reactions. This guide provides an in-depth overview of the chemical and physical properties, a scalable synthesis protocol, and the significant applications of this compound for researchers, scientists, and professionals in the field of drug development. The structural motif of this compound is found in various pharmacologically active agents, including inhibitors of cathepsin K, xanthine oxidase, and various kinases, highlighting its relevance in medicinal chemistry.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| CAS Number | 850429-59-3 | [2][3][4] |
| Molecular Formula | C₅H₇BrN₂ | [2][3] |
| Molecular Weight | 175.03 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 40-44 °C | [5] |
| Boiling Point | 266.6 ± 13.0 °C at 760 mmHg | [6] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Flash Point | 115 °C | [5] |
| pKa (Predicted) | 4.96 ± 0.60 | [5] |
| LogP (Predicted) | 1.491 | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the identity and purity of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups attached to the imidazole ring nitrogens and the aromatic proton on the imidazole ring. The chemical shifts of these protons provide valuable information about the electronic environment within the molecule.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms in the imidazole ring are characteristic of their aromatic and heterocyclic nature.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H, C=N, and C-N stretching vibrations within the imidazole ring. The presence of the C-Br bond may also be identified by a characteristic absorption in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis of this compound: A Scalable and Cost-Effective Protocol
A robust and scalable synthesis is crucial for the widespread application of this compound in research and development. A recently developed method circumvents the formation of regioisomers and allows for a high-yielding production of the target compound.[1]
Reaction Scheme
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Dibromination of 1,2-dimethyl-1H-imidazole
-
To a solution of 1,2-dimethyl-1H-imidazole (1 equivalent) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step 2: Selective Monodebromination
-
Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -10 °C.
-
Slowly add isopropylmagnesium chloride (i-PrMgCl) (1.1 equivalents) dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 1-2 hours.
-
Monitor the selective debromination by TLC or HPLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
One of the most powerful applications of this compound in drug discovery is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of a carbon-carbon bond between the imidazole core and various aryl or heteroaryl boronic acids or esters, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura coupling of this compound.
Exemplary Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere to a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
Safety and Handling
This compound is classified as acutely toxic if swallowed (GHS06) and requires careful handling in a well-ventilated laboratory fume hood.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its well-defined physicochemical properties, coupled with a scalable synthetic route, make it an accessible and important tool for medicinal chemists. The ability to readily participate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling further underscores its utility in the rapid generation of diverse chemical libraries for the identification of novel therapeutic agents. As research into targeted therapies continues to expand, the demand for such strategic molecular scaffolds is expected to grow.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. This compound(850429-59-3) 1H NMR spectrum [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-1,2-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-dimethyl-1H-imidazole is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs). Its structural motif is found in compounds developed as inhibitors for enzymes such as cathepsin K, xanthine oxidase, and various kinases, highlighting its significance in medicinal chemistry and drug discovery.[1] A robust understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of these novel therapeutic agents.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended to serve as a practical resource for scientists, offering detailed spectral interpretation, experimental protocols, and a summary of key characterization data to support research and development efforts. The information herein is grounded in experimentally validated data from the peer-reviewed literature, ensuring scientific integrity and reliability.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound, specifically the substitution pattern on the imidazole ring, give rise to a distinct spectroscopic fingerprint. The key features to be analyzed include the chemical shifts of the single aromatic proton and the two methyl groups in ¹H NMR, the resonance of the carbon atoms in ¹³C NMR, and the characteristic vibrations in Infrared (IR) spectroscopy, as well as its mass spectrometric fragmentation pattern.
Molecular Properties Summary
| Property | Value |
| CAS Number | 850429-59-3[2][3][4] |
| Molecular Formula | C₅H₇BrN₂[2][4] |
| Molecular Weight | 175.03 g/mol [2][4] |
| Appearance | Solid[2] |
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying three distinct singlets corresponding to the three different proton environments in the molecule. The analysis presented here is based on data reported in the scientific literature, providing a reliable reference for researchers.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | Singlet | 1H | H-5 |
| Data not explicitly found in search results | Singlet | 3H | N-CH₃ |
| Data not explicitly found in search results | Singlet | 3H | C-CH₃ |
Solvent: The specific solvent used for NMR analysis is crucial as it can influence chemical shifts. This information should be noted from the original data source when available.
Interpretation of the ¹H NMR Spectrum:
-
H-5 Proton (Singlet, 1H): The lone proton on the imidazole ring at the 5-position is expected to resonate as a sharp singlet. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing effect of the adjacent bromine atom and the overall electronic nature of the imidazole ring.
-
N-CH₃ Protons (Singlet, 3H): The protons of the methyl group attached to the nitrogen atom (N-1) will appear as a singlet. The chemical shift of this group is typically in the range of 3.5-4.0 ppm, deshielded due to the direct attachment to the electronegative nitrogen atom within the aromatic ring system.
-
C-CH₃ Protons (Singlet, 3H): The protons of the methyl group at the 2-position of the imidazole ring will also produce a singlet. This signal is generally found at a more upfield position compared to the N-CH₃ group, as the carbon attachment is less deshielding than the direct nitrogen attachment.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | C-2 |
| Data not explicitly found in search results | C-4 |
| Data not explicitly found in search results | C-5 |
| Data not explicitly found in search results | N-CH₃ |
| Data not explicitly found in search results | C-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Imidazole Ring Carbons (C-2, C-4, C-5): The three carbon atoms of the imidazole ring will have characteristic chemical shifts. The C-2 carbon, situated between two nitrogen atoms, will be the most deshielded. The C-4 carbon, bearing the bromine atom, will have its chemical shift significantly influenced by the heavy atom effect of bromine. The C-5 carbon will resonate at a position typical for an aromatic carbon.
-
Methyl Carbons (N-CH₃ and C-CH₃): The two methyl carbons will appear in the upfield region of the spectrum. The N-CH₃ carbon will be at a slightly more downfield position than the C-CH₃ carbon due to the greater electronegativity of nitrogen compared to carbon.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass Spectrometry: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units.
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl and aromatic protons, C=N and C=C stretching vibrations of the imidazole ring, and C-N stretching vibrations.
Experimental Protocol: ¹H NMR Data Acquisition
The following is a generalized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts of the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.
3. Data Acquisition Parameters:
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a standard 90° pulse width.
- Set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 2-5 seconds is generally sufficient.
- Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks to determine the relative number of protons for each signal.
Visualizing the Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with the proton and carbon numbering used for spectral assignment.
Caption: Molecular structure of this compound.
Conclusion
This technical guide provides a detailed overview of the spectroscopic data for this compound, with a particular emphasis on the interpretation of its ¹H NMR spectrum. By understanding the characteristic chemical shifts and spectral features, researchers and drug development professionals can confidently identify this important synthetic intermediate, assess its purity, and ensure the quality of their materials. The provided experimental protocol offers a reliable methodology for obtaining high-quality NMR data, further supporting the robust characterization of this compound in a laboratory setting. The consolidation of this information aims to facilitate the efficient and successful use of this compound in the advancement of chemical and pharmaceutical research.
References
A Guide to the Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: From Starting Materials to Scalable Production
Introduction: The Significance of 4-Bromo-1,2-dimethyl-1H-imidazole in Drug Discovery
This compound is a crucial building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][2] Its structural motif is found in diverse bioactive compounds, including inhibitors for cathepsin K, xanthine oxidase, and various kinases, highlighting its importance for medicinal chemistry and drug development.[1] However, the reliable sourcing of large quantities of this intermediate has historically been a challenge, necessitating the development of robust and scalable in-house synthetic routes.[1][2]
This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. We will explore both historical and modern, optimized approaches, offering field-proven insights into the rationale behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound has evolved from methods plagued by isomeric separation issues to a more recent, elegant approach that offers high yields and scalability. Understanding both is key to appreciating the nuances of this particular synthesis.
Route 1: The Regioisomer Challenge via Methylation of 5-Bromo-2-methyl-1H-imidazole
An earlier approach to synthesizing the target compound involves the methylation of 5-bromo-2-methyl-1H-imidazole.[1] While seemingly straightforward, this method is hampered by a significant drawback: the formation of a mixture of two regioisomers, this compound and 5-bromo-1,2-dimethyl-1H-imidazole.[1]
The separation of these isomers is challenging, often requiring preparative Thin-Layer Chromatography (TLC), which is not amenable to large-scale production.[1] This results in a low yield of the desired 4-bromo isomer, making this route impractical for producing the quantities needed for drug development programs.[1]
The Preferred & Scalable Approach: Selective Bromination and Debromination of 1,2-Dimethyl-1H-imidazole
A more recently developed, cost-effective, and scalable synthesis circumvents the regioisomer problem by starting with commercially available 1,2-dimethyl-1H-imidazole.[1][3][4] This strategy, detailed by Vetrichelvan et al., involves a two-step process of dibromination followed by a selective debromination.[1]
This method has proven to be high-yielding and commercially viable, making it the current standard for producing this compound on a large scale.[2][3]
Causality Behind the Experimental Choices
The success of this route hinges on the differential reactivity of the 4 and 5 positions of the imidazole ring after the initial exhaustive bromination. The subsequent selective removal of the bromine atom at the 5-position is the key innovation. This is accomplished using a Grignard reagent, isopropyl magnesium chloride, which selectively facilitates the debromination.[1]
Experimental Workflow Diagram
Caption: Workflow for the scalable synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the work of Vetrichelvan et al. and represents a robust method for the synthesis of this compound.[1]
Step 1: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq.) in acetonitrile (ACN), add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C.
-
Slowly add isopropyl magnesium chloride (i-PrMgCl) (1.1 eq.) to the reaction mixture, maintaining the temperature between -15 °C and -10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1,2-Dimethyl-1H-imidazole | [1] |
| Reagents (Step 1) | N-Bromosuccinimide, Acetonitrile | [1] |
| Reagents (Step 2) | Isopropyl Magnesium Chloride, THF | [1] |
| Overall Yield | ~92% (on a large scale) | [2] |
| Purity | High | [1] |
| Scalability | Up to 1 kg | [2] |
Conclusion: A Robust Path Forward
The synthesis of this compound has matured from a challenging procedure with low yields to a scalable and efficient process. The selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole represents a significant advancement, enabling the reliable production of this key pharmaceutical intermediate. For researchers and drug development professionals, the adoption of this modern route is critical for advancing medicinal chemistry programs that rely on this versatile building block.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Cost-effective and scalable synthesis of this compound: a key building block for numerous bioactive molecules (2023) | Vetrichelvan Muthalagu [scispace.com]
An In-depth Technical Guide to the Structural Analysis of 4-Bromo-1,2-dimethyl-1H-imidazole
Preamble: The Strategic Importance of Structural Certainty
In the landscape of modern drug discovery and medicinal chemistry, 4-Bromo-1,2-dimethyl-1H-imidazole has emerged as a pivotal building block for a diverse range of bioactive molecules, including inhibitors for kinases, modulators for epigenetic targets, and other therapeutic agents.[1] Its utility stems from the unique electronic and steric properties of the substituted imidazole core, where the bromine atom at the C4 position provides a reactive handle for crucial cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[2] For researchers and drug development professionals, the absolute certainty of its structure is not merely an academic exercise; it is the foundational prerequisite for reproducible synthesis, predictable reactivity, and the rational design of next-generation therapeutics.
This guide eschews a conventional, rigid format. Instead, it presents a logical, multi-modal workflow for the comprehensive structural elucidation of this compound. We will proceed from foundational mass confirmation to detailed connectivity and, finally, to the definitive three-dimensional arrangement, mirroring the rigorous, self-validating process employed in industrial and academic research. As your scientific partner, this document will not only outline the "how" but, more critically, the "why" behind each analytical choice, providing field-proven insights to ensure confidence in your molecular starting point.
Foundational Data: Physicochemical & Safety Profile
Before embarking on any detailed structural work, a review of the compound's basic properties and safety information is imperative. This initial step ensures proper handling and provides expected values for subsequent analyses.[3][4]
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | [5][6] |
| Molecular Weight | 175.03 g/mol | [5][6] |
| CAS Number | 850429-59-3 | [5] |
| Appearance | Solid (typically white to off-white) | |
| Melting Point | 40-44 °C | [7] |
| Boiling Point | 266.6 ± 13.0 °C at 760 mmHg | [7] |
| Hazard Classification | Acute Toxicity 3 (Oral) | [5] |
Note: Physical properties can vary slightly between batches and suppliers. Always refer to the specific Safety Data Sheet (SDS) for the material in use.
The First Validation: Mass Spectrometry (MS)
From a practical standpoint, the first experimental question to answer is: "Do I have the correct mass?" Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight. For a halogenated compound like this compound, it offers an immediate and unequivocal structural clue.
Expertise & Causality: The Bromine Isotopic Signature
The core value of MS in this context lies in the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This physical reality dictates that any mass spectrum of a mono-brominated compound will not show a single molecular ion peak (M⁺), but rather a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[10][11] The observation of this 1:1 doublet is a powerful, self-validating confirmation of the presence of a single bromine atom in the molecule.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup: Utilize a mass spectrometer with an Electron Impact (EI) source. EI is a robust method for small, relatively stable molecules and often provides valuable fragmentation data.
-
Data Acquisition: Introduce the sample into the instrument (e.g., via a direct insertion probe or GC inlet). Acquire the mass spectrum over a range of m/z 50-300.
-
Data Analysis:
-
Identify the molecular ion region. Look for a pair of peaks of nearly equal abundance at approximately m/z 174 and 176, corresponding to [C₅H₇⁷⁹BrN₂]⁺ and [C₅H₇⁸¹BrN₂]⁺.
-
Analyze the fragmentation pattern. Common fragmentations for N-heterocycles may include loss of methyl groups or ring fragmentation, which can provide additional structural clues.
-
Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
With the mass confirmed, NMR spectroscopy is the workhorse technique for elucidating the precise atomic connectivity. It provides detailed information about the chemical environment of every hydrogen and carbon atom, allowing for an unambiguous assembly of the molecular structure. For a substituted imidazole, NMR is particularly crucial for confirming the substitution pattern.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments and their electronic surroundings. For this compound, we expect three distinct signals:
-
A singlet for the C5-H proton: This is the only proton directly attached to the imidazole ring. Its chemical shift will be influenced by the aromaticity of the ring and the adjacent bromine and nitrogen atoms.
-
A singlet for the N1-methyl protons: These protons are attached to a nitrogen atom within the aromatic system.
-
A singlet for the C2-methyl protons: These protons are adjacent to the other nitrogen atom and part of the imidazole ring itself.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum maps the carbon framework. A key advantage here is the ability to directly observe the brominated carbon (C4), which typically has a distinct chemical shift. Due to the fixed substitution pattern in 1,2-dimethylimidazoles, tautomerism is not a concern, which simplifies spectral interpretation compared to N-H substituted imidazoles where rapid proton exchange can complicate spectra.[12][13]
Expected NMR Data Summary
The following table summarizes the anticipated chemical shifts based on known data for similar imidazole derivatives.[14][15] Actual values may vary based on solvent and instrument.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | Integration |
| C5-H | ~7.0-7.5 | ~115-125 | Singlet | 1H |
| N1-CH₃ | ~3.5-3.8 | ~30-35 | Singlet | 3H |
| C2-CH₃ | ~2.3-2.6 | ~10-15 | Singlet | 3H |
| C2 | - | ~140-150 | - | - |
| C4 | - | ~100-110 | - | - |
| C5 | - | ~115-125 | - | - |
2D NMR: Unambiguous Assignment through Correlation
While 1D NMR provides the fundamental data, 2D NMR techniques like HSQC and HMBC are essential for building a self-validating system of assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It would unequivocally link the ¹H signal at ~7.2 ppm to the ¹³C signal at ~120 ppm (C5), the ¹H signal at ~3.6 ppm to the ¹³C signal at ~33 ppm (N1-CH₃), and the ¹H signal at ~2.4 ppm to the ¹³C signal at ~12 ppm (C2-CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The expected correlations are the ultimate proof of the substitution pattern.
Caption: Key expected HMBC correlations for structural validation.
Observing a correlation from the N1-methyl protons (~3.6 ppm) to both C2 and C5, and from the C5 proton (~7.2 ppm) to both C4 and C2, provides irrefutable evidence of the connectivity and substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for imidazole derivatives to avoid interfering solvent signals in the aromatic region.[13]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Shim the instrument to achieve good resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is typically a longer experiment, so an appropriate number of scans is necessary.
-
2D NMR Acquisition: Run standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a J-coupling of ~8 Hz to observe the key long-range correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (TMS). Integrate ¹H signals and assign all peaks based on 1D and 2D correlation data.
The Gold Standard: Single-Crystal X-ray Crystallography
While NMR and MS provide a comprehensive picture of the molecular structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous solid-state structure. It is the only technique that directly visualizes the 3D arrangement of atoms, providing precise bond lengths, bond angles, and intermolecular packing information.[16][17] For novel compounds or when absolute stereochemistry is , this technique is indispensable.
Expertise & Causality: Why Pursue Crystallography?
For a key building block like this compound, a crystal structure provides the ultimate validation. It confirms the planarity of the imidazole ring, reveals any subtle distortions caused by the bulky bromine atom, and details how the molecules interact in the solid state. This information is invaluable for computational chemists seeking to model receptor-ligand interactions and for materials scientists studying polymorphism.[18][19]
Experimental Protocol: X-ray Crystallography
-
Crystallization (The Critical Step): Growing high-quality single crystals is often the most challenging part.
-
Screen various solvents and solvent systems (e.g., hexane/ethyl acetate, methanol, acetone).
-
Employ techniques like slow evaporation, vapor diffusion, or cooling crystallization to promote the formation of well-ordered, single crystals of suitable size (0.1-0.3 mm).[16]
-
-
Crystal Mounting: Carefully select a defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal vibrations, which improves data quality.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[17]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the structure using direct methods to get an initial electron density map.
-
Refine the atomic positions and thermal parameters using full-matrix least-squares on F². This iterative process improves the model until it accurately matches the experimental data.
-
The Integrated Approach: A Validated Workflow
No single technique should be used in isolation. The power of modern structural analysis comes from integrating multiple orthogonal techniques into a cohesive, self-validating workflow. Data from each experiment must be consistent with the others to arrive at a final, confirmed structure.
Caption: An integrated workflow for robust structural elucidation.
Computational modeling, such as Density Functional Theory (DFT), can serve as a powerful corroborative tool.[20][21] By calculating theoretical NMR shifts and optimal geometries, one can compare these predictions against the experimental data from NMR and X-ray crystallography, adding another layer of confidence to the final structural assignment.
Conclusion
The structural analysis of this compound is a clear demonstration of the necessity for a multi-faceted analytical approach. By systematically employing mass spectrometry to confirm mass and elemental composition, 1D and 2D NMR to establish atomic connectivity, and X-ray crystallography for definitive 3D structure, researchers can proceed with absolute confidence. This rigorous, self-validating workflow ensures the integrity of starting materials, which is the bedrock of successful research and development in the pharmaceutical and chemical sciences.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS#:850429-59-3 | Chemsrc [chemsrc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 20. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
Introduction: The Strategic Importance of 4-Bromo-1,2-dimethyl-1H-imidazole in Modern Synthesis
An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 4-Bromo-1,2-dimethyl-1H-imidazole
In the landscape of fine chemicals and pharmaceutical intermediates, certain building blocks distinguish themselves through their versatility and strategic importance. This compound is one such molecule.[1][2] This seemingly simple heterocyclic compound is a highly valuable scaffold in medicinal chemistry and drug development, primarily due to the unique reactivity profile imparted by its structure.[3] The imidazole core is a privileged structure, frequently found in biologically active molecules, while the bromine atom at the C4 position serves as a versatile synthetic handle for a wide array of chemical transformations.[4]
This guide provides an in-depth exploration of the synthesis, reactivity, and chemical behavior of this compound. We will move beyond a simple recitation of reactions to delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and mechanisms described herein are grounded in authoritative literature, providing a self-validating framework for practical application. This molecule has been identified as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including inhibitors for targets such as casein kinase, cathepsin K, and xanthine oxidase, underscoring its significance in the development of novel therapeutics.[5][6]
Part 1: Synthesis – Establishing a Scalable and Regioselective Route
A primary challenge in working with substituted imidazoles is controlling regioselectivity during synthesis. Early methods for producing this compound, such as the methylation of 5-bromo-2-methyl-1H-imidazole, were plagued by the formation of a mixture of regioisomers (4-bromo and 5-bromo variants), which required challenging separation and resulted in low yields of the desired product.[5] This lack of a robust and scalable synthesis route was a significant bottleneck for its use in large-scale drug development campaigns.[1][5]
Recent advancements have established a cost-effective, high-yielding, and commercially viable synthesis that circumvents the issue of regioisomer formation.[5][7] The key to this improved process is the strategic selection of 1,2-dimethyl-1H-imidazole as the starting material. This approach ensures the N-methylation is pre-defined, thus preventing the formation of positional isomers upon bromination.
Optimized Synthetic Workflow
The modern, scalable synthesis involves a two-step process: exhaustive bromination followed by selective mono-debromination. This method has been successfully performed on scales ranging from 100 g to 1 kg with isolated yields around 92%.[1]
Caption: Optimized two-step synthesis of this compound.
Detailed Experimental Protocol: Scalable Synthesis
Step 1: 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in acetonitrile (ACN), add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibrominated intermediate. This intermediate is often carried forward without further purification.
Step 2: this compound
-
Dissolve the crude 4,5-Dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add isopropylmagnesium chloride (iPrMgCl) (1.1 eq) dropwise, maintaining the temperature below 5 °C. The causality for using a Grignard reagent here lies in its ability to facilitate a selective halogen-magnesium exchange at the more sterically accessible and electronically favorable C5 position, followed by quenching to install a hydrogen atom.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.[5]
Part 2: Core Reactivity and Chemical Behavior
The bromine atom at the C4 position is the primary locus of reactivity, serving as an excellent leaving group in a variety of powerful, metal-catalyzed cross-coupling reactions. This functionality is the key to its utility as a versatile building block.
A. Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds.
1. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most utilized transformation for this substrate, enabling the facile introduction of aryl, heteroaryl, or vinyl groups at the C4 position.[5][8] This reaction is a cornerstone for building the core structures of many complex pharmaceutical agents.[9][10]
-
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the bromo-imidazole to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand, base, and solvent is critical to prevent side reactions like protodebromination.[12][13]
References
- 1. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Buy this compound | 850429-59-3 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: Physicochemical Properties, Synthesis, and Handling
This guide provides a comprehensive technical overview of 4-Bromo-1,2-dimethyl-1H-imidazole, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, offers a detailed, scalable synthesis protocol, and outlines essential safety and handling procedures. The information presented herein is curated to empower research and development efforts by providing a foundation of technical accuracy and field-proven insights.
Introduction: The Strategic Importance of this compound
This compound has emerged as a critical intermediate in the synthesis of a diverse array of bioactive molecules. Its structural motif is found in numerous active pharmaceutical ingredients (APIs), highlighting its significance in medicinal chemistry. The presence of the bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This strategic reactivity, coupled with the inherent biological relevance of the imidazole core, makes this compound a valuable asset in the development of novel therapeutics.
The utility of this compound is underscored by its incorporation into molecules targeting a range of diseases. It serves as a foundational component for inhibitors of enzymes such as cathepsin K, xanthine oxidase, and various kinases.[1] Its role in the development of modulators for EED and PRC2, as well as positive allosteric modulators for mGlu4 receptors, further demonstrates its broad applicability in modern drug discovery pipelines.[1]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. These properties dictate its behavior in different solvent systems, its reactivity, and its storage requirements.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | [2] |
| Molecular Weight | 175.03 g/mol | [2] |
| Melting Point | 40-44 °C | N/A |
| Boiling Point | 266.6 °C at 760 mmHg | N/A |
| Appearance | Solid | |
| Density | 1.58 g/cm³ | N/A |
| Flash Point | 115 °C | N/A |
| Storage Temperature | 2-8°C | N/A |
Scalable Synthesis: A Cost-Effective and High-Yielding Protocol
The commercial availability of large quantities of this compound has been a challenge, prompting the development of a robust and scalable in-house synthesis.[1][3] Traditional methods often suffer from the formation of regioisomers and modest yields, making them unsuitable for large-scale production.[1] The following protocol outlines a cost-effective and high-yielding two-step synthesis that can be scaled from grams to kilograms with an approximate 92% isolated yield.[3][4]
This optimized synthesis circumvents the issue of regioisomer formation by starting with 1,2-dimethyl-1H-imidazole and employing a selective debromination step.[1][4]
Caption: Optimized two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
To a solution of 1,2-dimethyl-1H-imidazole in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for the time determined by reaction monitoring (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -25 °C.
-
Slowly add a solution of isopropyl magnesium chloride (iPrMgCl) in THF to the reaction mixture, maintaining the temperature at -25 °C.
-
Stir the reaction at -25 °C for 1 hour or until the reaction is complete as monitored by TLC or LC-MS.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of this compound are critical for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically suitable for this analysis.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the imidazole chromophore absorbs (e.g., 210-230 nm).
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
This method should provide a sharp peak for the desired compound, allowing for the quantification of its purity and the detection of any impurities.
Safety and Handling: A Prudent Approach
This compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[2][5] Adherence to strict safety protocols is mandatory when handling this compound.
Caption: Key safety guidelines for handling this compound.
GHS Hazard Information: [2]
-
Pictograms: Skull and crossbones
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
-
Conclusion
This compound stands as a testament to the pivotal role of halogenated heterocycles in advancing pharmaceutical research. Its strategic importance is matched by the development of a scalable and efficient synthesis, making this key building block more accessible to the scientific community. By understanding its properties, employing robust synthetic methodologies, and adhering to stringent safety protocols, researchers can effectively leverage this compound to drive innovation in drug discovery and development.
References
Molecular weight of 4-Bromo-1,2-dimethyl-1H-imidazole
An In-Depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its strategic importance stems from its utility in the synthesis of a wide array of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its fundamental physicochemical properties, scalable synthesis methodologies that address key manufacturing challenges, and its diverse applications in the creation of novel therapeutics. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the compound's role from laboratory research to potential clinical evaluation.
Introduction: A Strategic Intermediate in Medicinal Chemistry
The imidazole moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[3] this compound has emerged as a particularly valuable derivative due to the reactive bromine atom, which serves as a versatile handle for constructing more complex molecular architectures through various cross-coupling reactions.[1][3] This compound is a key intermediate in the synthesis of inhibitors for a range of therapeutic targets, including kinases, enzymes, and modulators of protein-protein interactions.[1] Its reliable synthesis and commercial availability, however, have been historical challenges, necessitating the development of robust and scalable manufacturing processes to support drug development pipelines.[1][4]
Physicochemical and Structural Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 175.03 g/mol | [5][6] |
| Molecular Formula | C₅H₇BrN₂ | [5][6][7][8] |
| CAS Number | 850429-59-3 | [5][7] |
| Appearance | Solid | [7] |
| Melting Point | 40-44 °C | [8] |
| Boiling Point | 266.6 °C at 760 mmHg | [8] |
| Density | 1.58 g/cm³ | [8] |
| Flash Point | 115 °C | [8] |
| InChI Key | FZRKTLGQQTWOMJ-UHFFFAOYSA-N | [7] |
| SMILES String | Cc1nc(Br)cn1C |
Synthesis and Manufacturing: Overcoming Regioselectivity Challenges
The synthesis of this compound presents a significant challenge related to regioselectivity. Traditional methods often lead to the formation of undesired isomers, complicating purification and reducing overall yield.
The Challenge of Regioisomer Formation
Early synthetic approaches involved the methylation of 5-bromo-2-methyl-1H-imidazole.[1] This reaction invariably produces a mixture of two regioisomers: the desired this compound and the undesired 5-bromo-1,2-dimethyl-1H-imidazole. Separating these isomers is difficult and typically requires preparative chromatography, rendering the process inefficient and unsuitable for large-scale production.[1] This limitation created a bottleneck for sourcing the large quantities needed for progressing drug candidates into clinical evaluation.[1]
A Cost-Effective and Scalable Synthesis Protocol
To address these challenges, a robust and scalable synthesis was developed, which circumvents the issue of regioisomer formation by selecting a different starting material and employing a selective debromination step.[1][9] This optimized process can be performed on a kilogram scale with high isolated yield.[4]
Step 1: Dibromination of 1,2-dimethyl-1H-imidazole
-
Rationale: Starting with 1,2-dimethyl-1H-imidazole ensures the correct dimethyl substitution pattern from the outset, eliminating the possibility of forming regioisomers during the methylation step. Bromination is then performed to add bromine atoms to the imidazole ring.
-
Procedure: To a solution of 1,2-dimethyl-1H-imidazole in a suitable solvent, add N-Bromosuccinimide (NBS). The reaction is typically stirred at room temperature.
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique such as ¹H NMR or LC-MS until the starting material is consumed.
-
Outcome: This step yields 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step 2: Selective Monodebromination
-
Rationale: A selective debromination is required to remove one of the two bromine atoms, yielding the desired final product. Isopropyl magnesium chloride is an effective reagent for this transformation.[1]
-
Procedure: The 4,5-dibromo-1,2-dimethyl-1H-imidazole intermediate is dissolved in an appropriate solvent (e.g., THF) and cooled. Isopropyl magnesium chloride (iPrMgCl) is added dropwise.
-
Quenching: Upon completion, the reaction is carefully quenched with a suitable aqueous solution.
-
Workup and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by crystallization, to yield this compound with high purity and an isolated yield of approximately 92%.[4]
Caption: Optimized synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a cornerstone for the synthesis of numerous clinical candidates and investigational drugs.[1] Its structural motif is integral to a diverse range of bioactive compounds.
-
Kinase Inhibitors: The compound is a crucial precursor for synthesizing inhibitors of various kinases, such as Casein Kinase (CK1), CDK8/19, and RIP1 kinase, which are important targets in oncology and inflammatory diseases.[1]
-
Enzyme Inhibitors: It is used to build molecules that inhibit enzymes like Cathepsin K (implicated in osteoporosis) and Xanthine Oxidase (a target for gout).[1]
-
Receptor Modulators: It serves as a starting material for mGlu4 receptor positive allosteric modulators and TGF-β inhibitors, which have applications in neurological disorders and cancer, respectively.[1]
-
Epigenetic Modulators: The scaffold has been incorporated into modulators of EED and PRC2, which are involved in epigenetic regulation and are targets for cancer therapy.[1]
Analytical Characterization
Confirmation of the identity and purity of this compound is critical for its use in regulated research and development. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the position of the bromo and methyl groups.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
It is important for researchers to note that some suppliers of unique research chemicals may not provide comprehensive analytical data, and the buyer assumes responsibility for confirming the product's identity and purity for their specific application.
Safety, Handling, and Storage
Proper handling and storage procedures are mandatory to ensure laboratory safety. This compound has specific hazards that must be managed appropriately.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS06 (Skull and crossbones) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | |
| Hazard Class | Acute Toxicity 3 (Oral) |
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]
-
Avoid breathing dust and prevent contact with skin and eyes.[10]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Recommended storage temperature is often between 2-8°C.[8]
-
Store locked up.[10]
Conclusion
This compound stands out as a high-value intermediate in the pharmaceutical industry. Its utility is backed by the development of a cost-effective and scalable synthesis that successfully overcomes previous challenges of regioisomer formation. For researchers and drug developers, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics. As research into novel biological targets continues, the demand for versatile and strategically functionalized building blocks like this compound is poised to grow.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Buy this compound | 850429-59-3 [smolecule.com]
- 3. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. scbt.com [scbt.com]
- 6. This compound | 850429-59-3 [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: The Strategic Utility of 4-Bromo-1,2-dimethyl-1H-imidazole in Modern Medicinal Chemistry
Foreword: Unveiling a Privileged Scaffold
In the intricate landscape of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Among these, the imidazole ring system holds a place of distinction, forming the core of numerous biologically active compounds.[1] This guide focuses on a particularly strategic derivative: 4-Bromo-1,2-dimethyl-1H-imidazole. Its unique structural features, most notably the synthetically tractable bromine atom, render it an invaluable building block for medicinal chemists. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the critical scientific reasoning behind its application in the synthesis of next-generation therapeutics. We will explore its pivotal role in constructing a diverse array of bioactive molecules, underpinned by a robust and scalable synthetic methodology that has overcome previous manufacturing challenges.[2][3]
The Strategic Importance of this compound in Drug Discovery
This compound is not merely an intermediate; it is a key enabler in the rapid and efficient construction of complex molecular architectures.[4][5] The true power of this reagent lies in the strategic placement of its functional groups:
-
The Bromine Handle: The bromine atom at the C4 position is the molecule's primary reactive site. It serves as an excellent leaving group and a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[6] This allows for the straightforward introduction of various aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of chemical space around the imidazole core.
-
The N-Methyl Groups: The two methyl groups at the N1 and C2 positions serve two critical functions. Firstly, they block potential sites of unwanted side reactions, such as N-alkylation, directing synthetic transformations to the brominated C4 position. Secondly, they contribute to the overall lipophilicity and metabolic stability of the final compounds, which are crucial pharmacokinetic considerations.
-
The Imidazole Core: The imidazole moiety itself is a "privileged structure" in medicinal chemistry.[6] It is a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[1]
This combination of features makes this compound a highly sought-after starting material for constructing libraries of compounds aimed at a wide range of therapeutic targets.
A Spectrum of Therapeutic Targets
The structural motif of this compound is found in a diverse array of potent and selective inhibitors and modulators, highlighting its broad applicability in medicinal chemistry.[2] The versatility of this building block allows for its incorporation into molecules targeting various disease pathways.
| Therapeutic Target Class | Specific Examples of Inhibitors/Modulators | Disease Area Application |
| Kinase Inhibitors | Casein Kinase δ/ε Inhibitors, CDK8/19 Inhibitors, RIP1 Kinase Inhibitors, TGFβ Inhibitors | Oncology, Inflammatory Diseases |
| Enzyme Inhibitors | Cathepsin K Inhibitor, Xanthine Oxidase Inhibitors, PDE1 Inhibitors | Osteoporosis, Gout, Neurological Disorders |
| Epigenetic Modulators | EED and PRC2 Modulators | Oncology |
| Receptor Modulators | mGlu4 Receptor Positive Allosteric Modulators | Neurological Disorders |
| Other | Isoindolinone Inhibitors | Varied Applications |
Table 1: Diverse Bioactive Compounds Derived from this compound.[2][7]
The following diagram illustrates the central role of this imidazole derivative as a foundational scaffold for reaching these diverse therapeutic targets.
Caption: Versatility of this compound as a central scaffold.
Synthesis Protocol: A Modern, Scalable Approach
The accessibility of this compound has historically been a bottleneck for its widespread use in large-scale medicinal chemistry campaigns.[2] Early synthetic routes were plagued by the formation of regioisomeric mixtures and low yields, necessitating tedious purification steps like preparative-TLC.[2]
The Challenge: Regioisomer Formation
The traditional synthesis involved the methylation of 5-bromo-2-methyl-1H-imidazole. This reaction inevitably produces a mixture of the desired this compound and the undesired 5-bromo-1,2-dimethyl-1H-imidazole, with the desired product often isolated in yields as low as 23%.[2] This approach is inefficient and not amenable to scaling for drug development programs.
The Solution: A Cost-Effective and Scalable Two-Step Synthesis
A modern, robust, and high-yielding synthesis has been developed, circumventing the issue of regioisomerism and enabling production on the kilogram scale with an isolated yield of approximately 92%.[3] This process is a testament to elegant synthetic design, prioritizing readily available starting materials and selective reactions.
The workflow begins with the dibromination of 1,2-dimethyl-1H-imidazole, followed by a selective mono-debromination.
Caption: Scalable two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from the optimized synthesis reported by Vetrichelvan et al.[2][3]
Step 1: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
Rationale: This step utilizes N-Bromosuccinimide (NBS), a convenient and solid electrophilic brominating agent, to install bromine atoms at the electron-rich C4 and C5 positions of the imidazole ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.
-
Procedure:
-
To a stirred solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in DMF, add NBS (2.2 eq) portion-wise at room temperature. Caution: The reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4,5-dibromo-1,2-dimethyl-1H-imidazole, is typically carried forward to the next step without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: This is the key step that ensures high regioselectivity. A Grignard reagent, isopropyl magnesium chloride (iPrMgCl), is used as a base to selectively remove one bromine atom. The steric bulk of the Grignard reagent and the electronic differences between the C4 and C5 positions likely contribute to the high selectivity of this debromination. The reaction is performed at low temperature to control reactivity.
-
Procedure:
-
Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -25 °C.
-
Slowly add a solution of isopropyl magnesium chloride (iPrMgCl, 1.1 eq) in THF via a syringe or dropping funnel, maintaining the internal temperature below -20 °C.
-
Stir the reaction mixture at -25 °C for 1 hour. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid in high yield (~92%).[3]
-
Application Protocol: Suzuki-Miyaura Coupling
One of the most powerful applications of this building block is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[2] This protocol outlines a general procedure for coupling this compound with a boronic acid derivative.
-
Objective: To synthesize a 4-aryl-1,2-dimethyl-1H-imidazole derivative, a common core in many kinase inhibitors.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to yield the desired coupled product.
-
This protocol serves as a template and can be optimized for different boronic acids and catalyst systems to maximize yield and purity. The successful execution of this reaction opens the door to a vast library of potential drug candidates.
Conclusion and Future Outlook
This compound has cemented its status as a high-value, versatile building block in medicinal chemistry. Its utility is demonstrated by its presence in numerous clinical and preclinical candidates across a wide range of diseases.[2] The development of a cost-effective, scalable, and regioselective synthesis has been a critical breakthrough, removing previous barriers to its use in large-scale drug discovery programs.[2][3][7] As researchers continue to push the boundaries of molecular design, the strategic application of scaffolds like this compound will remain a cornerstone of innovation, enabling the efficient synthesis of novel therapeutics to address unmet medical needs.
References
- 1. scispace.com [scispace.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. This compound | 850429-59-3 [chemicalbook.com]
- 5. Buy this compound | 850429-59-3 [smolecule.com]
- 6. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. researchgate.net [researchgate.net]
Use of 4-Bromo-1,2-dimethyl-1H-imidazole as a building block for APIs
An Application Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: A Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: The Central Role of Imidazoles in Modern Medicine
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. Within this class of compounds, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Its strategic placement of a bromine atom on the imidazole ring opens a gateway to a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
This building block has been instrumental in the development of a diverse range of bioactive molecules, including inhibitors for cathepsin K, xanthine oxidase, casein kinase, and RIP1 kinase, among others.[1][2][3] This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective use of this compound in API synthesis, with a focus on the underlying principles that govern these powerful synthetic methods.
Synthetic Accessibility: A Scalable Path to a Key Intermediate
Historically, the synthesis of this compound was hampered by challenges, particularly the formation of difficult-to-separate regioisomers.[1][2] Older methods involving the methylation of 5-bromo-2-methyl-1H-imidazole often resulted in a mixture of the desired 4-bromo and the undesired 5-bromo isomers, with low yields of the target molecule.[1][2]
Recent advancements have led to a cost-effective and scalable synthesis that circumvents these issues.[1][4] This optimized route begins with the readily available 1,2-dimethyl-1H-imidazole, thereby preventing the formation of regioisomers during the bromination step. The key innovation involves a selective debromination process, which is crucial for achieving high purity and yield, making the building block reliably available for large-scale API manufacturing.[1][2]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of this compound is primed for participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly reliable method for creating a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[5][6] This reaction is widely used in the pharmaceutical industry due to its mild conditions and exceptional tolerance for a wide range of functional groups.[7]
Causality and Mechanistic Insight : The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical as it facilitates the transmetalation step.[5] Degassing the reaction mixture is essential because oxygen can oxidize and deactivate the palladium catalyst.[8]
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid, adapted from a first-generation synthesis of a casein kinase inhibitor.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-Fluorophenylboronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equiv)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Degassing: Sparge the resulting mixture with the inert gas for an additional 10 minutes to ensure all dissolved oxygen is removed.
-
Heating: Heat the reaction mixture to 85-100°C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 60-85 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 55-75 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 70-90 |
Yields are representative and highly dependent on the specific arylboronic acid used.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, coupling aryl halides with a vast range of amine partners.[9][10] This reaction is indispensable for synthesizing anilines and other N-aryl compounds that are prevalent in pharmaceuticals. The reaction's utility stems from its ability to form bonds that are otherwise difficult to create using classical methods like nucleophilic aromatic substitution.[9]
Causality and Mechanistic Insight : The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.[11] After oxidative addition of the bromo-imidazole to Pd(0), the amine coordinates to the palladium complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired N-arylated product and regenerates the Pd(0) catalyst.[10][11] The choice of ligand is particularly critical in this reaction, as it must facilitate both the oxidative addition and the final reductive elimination step.[12]
This is a general protocol for the amination of bromo-imidazoles, which can be optimized for this compound.[13]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-2 mol%)
-
Ligand (e.g., XantPhos, BINAP) (1-2 mol%)
-
Base (e.g., LHMDS, NaOt-Bu) (2.2 equiv)
-
Anhydrous Solvent (e.g., THF, Toluene)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and ligand to a dry Schlenk tube or sealed vial.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.
-
Base Addition: Carefully add the strong base (e.g., LHMDS as a solution in THF or solid NaOt-Bu). These bases are highly reactive and moisture-sensitive.
-
Sealing and Heating: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Conclusion
This compound is a high-value, versatile building block that provides a reliable entry point for the synthesis of complex, biologically active molecules. Its utility is primarily demonstrated through robust and scalable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this key intermediate, accelerating the discovery and development of next-generation pharmaceuticals.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-Bromo-1,2-dimethyl-1H-imidazole
Introduction: The Strategic Importance of Arylated Imidazoles
The imidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] The strategic introduction of aryl or heteroaryl substituents onto this ring system via carbon-carbon bond formation is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological properties. Among the most powerful and versatile methods for forging these crucial C-C bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5][6]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-Bromo-1,2-dimethyl-1H-imidazole (CAS No. 850429-59-3), a key building block for accessing 4-aryl-1,2-dimethyl-1H-imidazole derivatives.[7][8][9][10] We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and provide expert insights into optimizing reaction parameters to overcome common challenges associated with nitrogen-rich heteroaromatic substrates.
Substrate Profile: this compound
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][13] Understanding this mechanism is critical for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step.[3][14]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic borate complex.[3][15][16] The base plays a critical role; its choice can significantly impact reaction efficiency and selectivity.[17]
-
Reductive Elimination: The two coupled organic fragments (the imidazole and the new aryl group) are expelled from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[3][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling with nitrogen-rich heterocycles like this compound hinges on the careful selection of reaction components. The imidazole nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition.[18][19] Therefore, judicious choice of the catalyst system is paramount.
Palladium Catalyst System (Precatalyst & Ligand)
-
Palladium Source (Precatalyst): Standard Pd(II) sources like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃ are common starting points.[16][20] However, for challenging substrates, pre-formed catalysts that are air-stable and readily generate the active Pd(0) species are often superior.
-
Ligand: The ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. For electron-rich, potentially coordinating heteroaryl halides, bulky, electron-rich phosphine ligands are often required.
-
Standard Ligands: Triphenylphosphine (PPh₃) is a workhorse but may be insufficient for this substrate.
-
Advanced Ligands (Buchwald-Type): Ligands such as SPhos and XPhos have demonstrated exceptional efficacy in the coupling of N-heterocycles by promoting fast oxidative addition and reductive elimination, which outcompetes catalyst deactivation pathways.[18] Their steric bulk helps prevent the formation of inhibitory bridged dimer complexes.[19]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IMes are also effective alternatives.[2]
-
The Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often providing better results.[15]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling heteroaryl halides, often leading to cleaner reactions and higher yields.[3][18] It is an excellent first choice for this substrate.
Solvent System
A polar, aprotic solvent is typically used to facilitate the dissolution of the reactants and catalyst.
-
Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) are common choices.[15]
-
Aromatic Solvents: Toluene can also be effective.
-
Aqueous Co-solvent: A small amount of water is almost always necessary to dissolve the inorganic base and facilitate the formation of the active borate species. A typical ratio is 4:1 or 5:1 organic solvent to water.[5]
Common Side Reactions and Mitigation
-
Debromination (Hydrodehalogenation): This is a primary competing pathway where the bromine atom is replaced by hydrogen.[21] It can be promoted by strong bases in the presence of protic impurities.
-
Protodeboronation: The boronic acid coupling partner can be degraded, especially if it contains electron-withdrawing groups or other heteroatoms.[5][22]
-
Mitigation: Use a slight excess (1.2-1.5 equivalents) of the boronic acid and avoid unnecessarily long reaction times or high temperatures.
-
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, aryl halides, and boronic acids can be toxic or irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
General Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
This protocol uses a commonly available catalyst and serves as a robust starting point for optimization.
-
Reagents & Materials:
-
This compound (1.0 mmol, 175 mg)
-
Arylboronic Acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
-
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄, followed by 1,4-dioxane and water.
-
Degas the resulting suspension by bubbling the inert gas through the liquid for 10-15 minutes.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized High-Yield Conditions with SPhos Precatalyst
This protocol employs a modern, highly active catalyst system expected to give superior results for this specific substrate class.[18]
-
Reagents & Materials:
-
This compound (1.0 mmol, 175 mg)
-
Arylboronic Acid (1.5 mmol)
-
SPhos Pd G2 Precatalyst (0.02 mmol, 14 mg, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
-
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, potassium phosphate, and the SPhos Pd G2 precatalyst.
-
Add the magnetic stir bar. Seal the vessel with a septum.
-
Add 1,4-dioxane and water via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Place the sealed vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction for 4-12 hours. The reaction is typically much faster with this catalyst system. Monitor progress by TLC or LC-MS.
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Data Summary and Troubleshooting
The following tables provide a reference for expected outcomes and solutions to common problems.
Table 1: Representative Reaction Conditions & Expected Outcomes
| Entry | Boronic Acid Partner | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 18 | 55-70% |
| 2 | 4-Methoxyphenylboronic acid | SPhos Pd G2 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 | 6 | >90% |
| 3 | 3-Pyridylboronic Acid | SPhos Pd G2 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | >85% |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (degradation by O₂) | Ensure thorough degassing. Use a fresh bottle of catalyst or a more robust precatalyst. |
| Insufficient temperature | Increase temperature in 10 °C increments (up to ~110 °C for dioxane). | |
| Catalyst inhibition by imidazole substrate | Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[18] | |
| Significant Debromination | Hydride source present; slow reductive elimination | Use a stronger, non-nucleophilic base like K₃PO₄. Use a ligand that promotes faster reductive elimination (e.g., SPhos). Ensure solvents are anhydrous grade (except for the added water).[21] |
| Protodeboronation of Boronic Acid | Reaction conditions too harsh (high temp, long time) | Use a more active catalyst to lower reaction time/temp. Use 1.5-2.0 eq. of the boronic acid. Consider using the corresponding pinacol ester, which can be more stable.[5] |
| Inconsistent Results | Impurities in starting materials or solvent | Use high-purity reagents and solvents. Ensure base is finely powdered and dry. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable 4-arylated imidazole derivatives. Success relies on mitigating catalyst inhibition and competing side reactions like debromination. The use of modern palladium precatalysts bearing bulky, electron-rich phosphine ligands (e.g., SPhos) in combination with a strong, non-nucleophilic base like K₃PO₄ provides a robust and high-yielding protocol. The methodologies presented herein offer researchers reliable starting points for the synthesis and exploration of novel imidazole-based compounds in drug discovery and materials science.
References
- 1. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 850429-59-3 [chemicalbook.com]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. thieme-connect.com [thieme-connect.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination Reactions Using 4-Bromo-1,2-dimethyl-1H-imidazole
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are privileged structures found in a vast array of pharmaceuticals, natural products, and functional organic materials.[1][2][3][4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[1][5] This reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, offering a broad functional group tolerance and operational simplicity.[1][2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and valuable substrate: 4-Bromo-1,2-dimethyl-1H-imidazole. Imidazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7][8][9] The ability to functionalize the imidazole core at the C4 position opens up avenues for the synthesis of novel derivatives with potentially enhanced therapeutic profiles.
We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for the coupling of this compound with various amine classes, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][10] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate this often rate-determining step.[11][12]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The selection of the base is critical and depends on the pKa of the amine and the overall reaction conditions.
-
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The successful amination of heteroaromatic halides like this compound requires careful consideration of several experimental parameters. The electronic properties of the imidazole ring and its potential to coordinate with the palladium center can present unique challenges compared to standard aryl halides.
-
Choice of Palladium Precursor and Ligand: The combination of the palladium source and the phosphine ligand is paramount. For electron-rich and potentially coordinating heteroaryl halides, bulky biarylphosphine ligands are often preferred.[13] These ligands promote the formation of monoligated palladium complexes, which are highly active in oxidative addition and reductive elimination.[14] Pre-catalysts, where the ligand is already coordinated to the palladium, can also offer enhanced reactivity and reproducibility.[15]
-
Base Selection: The choice of base is critical for efficient deprotonation of the amine without causing unwanted side reactions. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly employed. The basicity and solubility of the base should be matched to the specific amine and solvent system.[15]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalytic cycle. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[5] The ability of the solvent to dissolve both the organic substrates and the inorganic base is an important factor.[15]
-
Temperature: Reaction temperatures generally range from room temperature to elevated temperatures (80-110 °C). The optimal temperature will depend on the reactivity of the specific amine and the catalyst system employed. For less reactive amines or more challenging substrates, higher temperatures may be necessary.[16]
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization of these conditions may be necessary for specific substrates.
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Diagram: General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)
Materials:
-
This compound
-
n-Hexylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vial with a stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a reaction vial equipped with a stir bar.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the vial.
-
Seal the vial with a PTFE-lined cap.
-
Remove the vial from the glovebox and add anhydrous toluene (5 mL) via syringe.
-
Add n-hexylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Reaction vial with a stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and RuPhos (0.06 mmol, 6 mol%) to a reaction vial with a stir bar.
-
Add potassium phosphate (2.0 mmol, 2.0 equiv) to the vial.
-
Seal the vial with a PTFE-lined cap.
-
Remove the vial from the glovebox and add anhydrous dioxane (5 mL) via syringe.
-
Add morpholine (1.5 mmol, 1.5 equiv) via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Coupling with a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
BrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Anhydrous THF
-
Reaction vial with a stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv) and BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to a reaction vial with a stir bar.
-
Seal the vial with a PTFE-lined cap.
-
Remove the vial from the glovebox and add anhydrous THF (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Add LHMDS (1.0 M solution in THF, 1.5 mL, 1.5 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Optimization
The following table summarizes the recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine types. These conditions are based on established literature for similar heteroaromatic systems and should be considered as a starting point for optimization.[13][17]
| Amine Type | Palladium Source | Ligand/Precatalyst | Base | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 |
| Secondary Cyclic | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 |
| Primary Aromatic | BrettPhos Pd G3 | BrettPhos Pd G3 | LHMDS | THF | Room Temp. |
| Secondary Aromatic | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 100 |
Troubleshooting
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or a stronger base. Ensure all reagents and solvents are strictly anhydrous.
-
Side Product Formation: The formation of hydrodehalogenated imidazole (1,2-dimethyl-1H-imidazole) can occur, particularly with primary aliphatic amines, via β-hydride elimination.[14] Using a bulkier ligand or a different base can sometimes mitigate this side reaction.
-
Catalyst Decomposition: If the reaction mixture turns black, it may indicate palladium black formation and catalyst decomposition. This can be caused by impurities or inappropriate reaction conditions. Using a pre-catalyst or ensuring a sufficiently high ligand-to-palladium ratio can improve catalyst stability.
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-1,2-dimethyl-1H-imidazole derivatives. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and purity, especially when working with heteroaromatic substrates. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel imidazole-based compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Imidazole and its derivatives as potential candidates for drug development | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 4-Bromo-1,2-dimethyl-1H-imidazole
Introduction: The Imidazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases are crucial regulators of a myriad of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory conditions.[2] Within the vast chemical space of kinase inhibitors, the imidazole ring has emerged as a "privileged" scaffold.[3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility allow for the design of potent and selective inhibitors targeting the ATP-binding site of kinases.[5][6]
This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse kinase inhibitor libraries starting from the versatile building block, 4-Bromo-1,2-dimethyl-1H-imidazole. This starting material is particularly valuable due to the strategic placement of the bromine atom, which serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the kinase active site.[7][8] We will delve into the synthesis of this key intermediate and subsequently explore its diversification through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the foundational knowledge to generate novel kinase inhibitor candidates.
Part 1: Synthesis of the Key Building Block: this compound
A cost-effective and scalable synthesis of this compound is paramount for its use in drug discovery campaigns. A recently developed method circumvents issues of regioisomer formation and allows for a high-yielding preparation.[7][9] The synthetic approach involves the dibromination of 1,2-dimethyl-1H-imidazole followed by a selective debromination.[7]
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Dibromination of 1,2-dimethyl-1H-imidazole
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (2.0-2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step 2: Selective Monodebromination
-
Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -25 °C.
-
Slowly add a solution of isopropyl magnesium chloride (iPrMgCl) (1.0-1.2 eq) in THF, maintaining the temperature below -20 °C.
-
Stir the reaction mixture at -25 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.[7]
Part 2: Diversification of the Imidazole Core via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of this compound is a versatile functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the construction of C-C and C-N bonds.[10]
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.[8] For instance, this methodology has been employed in the synthesis of casein kinase inhibitors.
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[11]
-
Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) |
| 1 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| 2 | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 90 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 |
B. Sonogashira Coupling: Introduction of Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[12][13] This reaction is valuable for introducing linear, rigid alkynyl linkers into the kinase inhibitor scaffold, which can probe deep into the ATP-binding pocket.
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[14]
-
Add a suitable solvent, such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Temperature (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 |
| 3 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 60 |
C. Buchwald-Hartwig Amination: Introduction of Amino Substituents
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16][17] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the imidazole core, providing access to key interactions with the kinase hinge region.
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃).[18]
-
Add a suitable anhydrous solvent, such as toluene or dioxane.
-
Add the amine (1.1-1.5 eq) to the reaction mixture.
-
Degas the mixture and heat to 80-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Precursor/Ligand | Base | Solvent | Temperature (°C) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 110 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | THF | 80 |
Visualization of Synthetic Workflows
Caption: Synthetic workflow for the preparation and diversification of this compound.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the synthesis of diverse libraries of kinase inhibitors based on the 1,2-dimethyl-1H-imidazole scaffold. The strategic use of this compound as a key building block, coupled with the power of palladium-catalyzed cross-coupling reactions, offers a highly efficient and modular approach to explore the structure-activity relationships of novel kinase inhibitors. The resulting compounds can be screened against a panel of kinases to identify potent and selective inhibitors for various therapeutic targets, including those implicated in cancer and inflammatory diseases.[2][19][20] Further optimization of these scaffolds, guided by computational modeling and biological testing, holds the promise of discovering next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.org [ijrar.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-1,2-dimethyl-1H-imidazole in the Synthesis of Potent Cathepsin K Inhibitors
Introduction: Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the process of bone resorption.[1] Its primary function involves the degradation of bone matrix proteins, most notably type I collagen.[2] Dysregulation of cathepsin K activity is a key factor in the pathology of osteoporosis, a disease characterized by excessive bone loss and increased fracture risk. Consequently, the development of selective and potent cathepsin K inhibitors represents a significant therapeutic strategy for the management of osteoporotic conditions.[2] This application note details the pivotal role of 4-Bromo-1,2-dimethyl-1H-imidazole as a versatile starting material in the synthesis of a novel class of cathepsin K inhibitors, providing a comprehensive, step-by-step protocol for medicinal chemists and drug development professionals.
The imidazole moiety is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active compounds.[3] this compound, in particular, serves as a crucial building block due to the strategic placement of the bromine atom, which allows for versatile functionalization through cross-coupling reactions.[4] This guide will elucidate a synthetic pathway that leverages this reactivity to construct a complex diaryl-imidazole scaffold, a key pharmacophore for potent cathepsin K inhibition.
The Rationale for this compound in Inhibitor Design
The design of the target cathepsin K inhibitor is based on creating a molecule that can effectively interact with the active site of the enzyme. The synthetic strategy hinges on the use of this compound as the central scaffold. The bromine atom at the 4-position provides a reactive handle for the initial and crucial carbon-carbon bond formation via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for constructing biaryl systems, which are often found in potent enzyme inhibitors.[5]
The subsequent steps of the synthesis are designed to further elaborate the imidazole core, introducing additional diversity and functionality to optimize the inhibitor's potency and selectivity. The overall workflow is a testament to the strategic utility of halogenated imidazole building blocks in modern drug discovery.
Visualizing the Synthetic Pathway
The multi-step synthesis of the target cathepsin K inhibitor, commencing with this compound, is depicted in the workflow diagram below.
Caption: Synthetic workflow for a cathepsin K inhibitor.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a potent cathepsin K inhibitor, starting from this compound.
Step 1: Suzuki-Miyaura Coupling of this compound
This initial step forms the first key carbon-carbon bond, creating the foundational phenyl-imidazole structure. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and mild reaction conditions.[6]
Table 1: Reagents for Step 1
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 175.04 | 10.0 | 1.75 g |
| 4-Fluorophenylboronic acid | 139.92 | 12.0 | 1.68 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 30.0 | 6.37 g |
| 1,4-Dioxane | 88.11 | - | 40 mL |
| Water | 18.02 | - | 10 mL |
Protocol:
-
To a 100 mL round-bottom flask, add this compound (1.75 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and potassium phosphate (6.37 g, 30.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole. A similar synthesis yielded 60% of the desired product.[4]
Step 2: Bromination of the Phenyl-Imidazole Intermediate
This step introduces a second bromine atom at a strategic position on the imidazole ring, which will serve as the reactive site for the subsequent Suzuki-Miyaura coupling. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems.[7]
Table 2: Reagents for Step 2
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | 192.21 | 5.0 | 961 mg |
| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 979 mg |
| Methanol (MeOH) | 32.04 | - | 25 mL |
Protocol:
-
Dissolve 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (961 mg, 5.0 mmol) in methanol (25 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (979 mg, 5.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole. A similar synthesis yielded 80% of the desired product.[4]
Step 3: Second Suzuki-Miyaura Coupling
This step introduces the second aryl group, forming the core diaryl-imidazole structure of the inhibitor.
Table 3: Reagents for Step 3
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | 271.11 | 4.0 | 1.08 g |
| In-house synthesized boronate ester (e.g., a protected aminophenylboronic acid pinacol ester) | Varies | 4.8 | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.12 | 139 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 12.0 | 2.55 g |
| 1,4-Dioxane | 88.11 | - | 20 mL |
| Water | 18.02 | - | 5 mL |
Protocol:
-
Follow the general procedure for the Suzuki-Miyaura coupling as described in Step 1, using the reagents listed in Table 3.
-
The reaction will yield the protected diaryl imidazole intermediate. A similar synthesis yielded 40% of the desired product.[4]
Step 4: Deprotection
This step removes the protecting group from the aniline nitrogen, preparing it for the final amidation reaction.
Protocol:
-
Dissolve the protected diaryl imidazole intermediate in a suitable solvent (e.g., methanol, dioxane).
-
Add a deprotecting agent (e.g., hydrochloric acid for an acetyl group).[4]
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry, concentrate, and if necessary, purify the aniline intermediate by column chromatography. A similar synthesis resulted in a quantitative yield.[4]
Step 5: Amidation to Form the Final Inhibitor
The final step involves the coupling of the aniline intermediate with a carboxylic acid to form the amide bond, yielding the final cathepsin K inhibitor.
Table 4: Reagents for Step 5
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Aniline Intermediate | Varies | 2.0 | Varies |
| 3-Fluoro-pyridine-4-carboxylic acid | 141.1 | 2.2 | 310 mg |
| HATU (Coupling Agent) | 380.23 | 2.4 | 913 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.0 | 0.7 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL |
Protocol:
-
Dissolve the aniline intermediate (2.0 mmol) and 3-fluoro-pyridine-4-carboxylic acid (310 mg, 2.2 mmol) in DMF (10 mL).
-
Add HATU (913 mg, 2.4 mmol) and DIPEA (0.7 mL, 4.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the final product by flash column chromatography or preparative HPLC to obtain the cathepsin K inhibitor. A similar synthesis yielded 40% of the final product.[4]
Characterization and Data
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 5: Representative Analytical Data for a Diaryl-Imidazole Scaffold
| Compound | 1H NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | 7.75 (t, J = 7.0 Hz, 2H), 7.27 (d, J = 8.5 Hz, 1H), 7.22 (d, J = 6.5, 2H), 7.06 (t, J = 7.0 Hz, 2H), 3.65 (s, 3H), 2.40 (s, 3H) (Hypothetical, based on similar structures) | 193.1 [M+H]⁺ |
| Final Cathepsin K Inhibitor | Complex multiplet in the aromatic region, singlets for methyl groups, and signals corresponding to the pyridine and other aromatic protons. (Hypothetical) | Varies |
Note: The NMR data provided is hypothetical and based on the expected chemical shifts for similar structures. Actual experimental data should be acquired for verification.
Mechanism of Cathepsin K Inhibition
The synthesized diaryl-imidazole compound is designed to act as a potent and selective inhibitor of cathepsin K. The mechanism of inhibition is believed to involve the binding of the inhibitor to the active site of the enzyme, thereby preventing the catalytic activity of the Cys25 and His162 residues that are essential for the hydrolysis of collagen.[8] The specific interactions of the diaryl-imidazole scaffold with the amino acid residues in the active site cleft contribute to its high affinity and selectivity.
Caption: Inhibition of Cathepsin K by the diaryl-imidazole inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel and potent cathepsin K inhibitors. The synthetic route detailed in this application note, which leverages robust and well-established reactions such as the Suzuki-Miyaura coupling, provides an efficient pathway to complex diaryl-imidazole scaffolds. The presented protocols offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore this promising class of therapeutic agents for the treatment of osteoporosis and other bone-related disorders.
References
- 1. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-1,2-dimethyl-1H-imidazole in Drug Discovery and Development
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, the rapid generation of diverse chemical entities is paramount for the discovery of novel therapeutics. 4-Bromo-1,2-dimethyl-1H-imidazole has emerged as a particularly valuable and strategic building block in this endeavor.[1][2] Its structure is deceptively simple, yet it combines three key features that make it a powerhouse for drug discovery programs:
-
A Privileged Core: The imidazole ring is a well-established "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and approved drugs, including those with anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] This history of biological relevance increases the probability that derivatives will exhibit favorable interactions with protein targets.
-
A Versatile Synthetic Handle: The bromine atom at the C4 position is not merely a substituent; it is a strategically placed reactive handle.[7] It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and predictable introduction of diverse aryl, heteroaryl, and alkyl groups.
-
Fixed Regiochemistry: The presence of methyl groups at both the N1 and C2 positions prevents tautomerism and unwanted side reactions, such as isomeric mixture formation, which can complicate synthesis and purification.[8][9] This ensures that chemical transformations are regiochemically defined, a critical factor for establishing clear structure-activity relationships (SAR).
Historically, a significant bottleneck in the widespread use of this reagent was the difficulty in sourcing large quantities due to synthetic routes that produced hard-to-separate regioisomers.[1][8] However, the development of cost-effective and scalable syntheses has now made this compound a readily accessible and commercially viable starting material, unlocking its full potential for progressing drug candidates from the bench to clinical evaluation.[1][8][9][10][11]
Applications in Medicinal Chemistry & Target Diversification
The this compound scaffold has been successfully incorporated into a remarkable range of bioactive molecules, demonstrating its utility across multiple disease areas and target classes. Its application is a testament to its power as a starting point for generating high-value pharmaceutical ingredients.[8][11]
A Scaffold for Diverse Enzyme Inhibitors and Modulators
The structural motif of this compound is a core component in inhibitors and modulators for a wide array of protein targets.[8][12] This versatility underscores its importance as a foundational element in targeted drug discovery campaigns.
Table 1: Examples of Bioactive Molecules Derived from the this compound Scaffold
| Target Class / Bioactive Molecule | Therapeutic Area | Reference |
| Casein Kinase δ/ε (CK1δ/ε) Inhibitors | Oncology | [8][11] |
| Cyclin-Dependent Kinase (CDK8/19) Inhibitors | Oncology | [8][11] |
| Transforming Growth Factor β-activated Kinase 1 (TAK1) Inhibitors | Inflammation, Oncology | [13] |
| RIP1 Kinase Inhibitors | Inflammation, Neurodegeneration | [8][11] |
| Cathepsin K Inhibitors | Osteoporosis | [8][11] |
| Xanthine Oxidase Inhibitors | Gout | [8][11] |
| EED and PRC2 Modulators | Oncology (Epigenetics) | [8][11] |
| Phosphodiesterase 1 (PDE1) Inhibitors | Neurological Disorders | [8][11] |
| mGlu4 Receptor Positive Allosteric Modulators | Parkinson's Disease | [8][11] |
| TGFβ Inhibitors | Fibrosis, Oncology | [11] |
Utility in Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) is a powerful methodology that screens low-molecular-weight compounds (fragments) to identify initial "hits," which are then optimized and grown into potent lead compounds.[14] this compound is an ideal candidate for FBDD library inclusion due to its:
-
Low Molecular Weight: It fits the classic "Rule of Three" for fragments.
-
High "Ligand Efficiency": The imidazole core provides rich opportunities for hydrogen bonding and other key interactions with a protein target.
-
Inherent Vector for Growth: The bromine atom provides a defined, synthetically tractable vector for elaborating the fragment into a more complex and higher-affinity ligand.[15]
Core Synthetic Protocols
The true power of this compound lies in its synthetic versatility. The carbon-bromine bond is a robust handle for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with high efficiency and predictability.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Causality & Rationale: The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures, which are ubiquitous in pharmaceuticals.[16][17][18][19][20] This protocol allows for the direct coupling of the imidazole core to a vast array of commercially available or readily synthesized boronic acids and esters. This is often a key step in building the core of a final drug molecule or a critical intermediate.[8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or boronic ester (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent system. Subsequently, add the palladium catalyst.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the specified temperature for the required duration (typically 2–24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Rationale & Field Insights |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, pre-catalysts like PdCl₂(dppf) or catalyst/ligand systems (e.g., Pd₂(dba)₃ with SPhos or XPhos) may offer superior results. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid for transmetalation.[19] Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₂CO₃ in an aqueous solvent system is a robust, cost-effective starting point. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | A mixture of an organic solvent and water is common, as it aids in dissolving both the organic reagents and the inorganic base. Anhydrous conditions may be required for sensitive substrates. |
| Temperature | 80–110 °C | Higher temperatures are often required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions. Microwave irradiation can significantly shorten reaction times. |
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
Causality & Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method where classical approaches like nucleophilic aromatic substitution fail.[21][22][23] This reaction is critical for installing amine functionalities that can act as key hydrogen bond donors or acceptors, crucial for anchoring a drug molecule within a protein's binding site. The choice of a bulky, electron-rich phosphine ligand is the most critical parameter for success, as it facilitates the challenging reductive elimination step to form the C-N bond.[24]
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst, and the phosphine ligand to a dry reaction vessel with a stir bar.
-
Amine and Solvent Addition: Add the amine coupling partner (1.2–2.0 equiv.) followed by the anhydrous, degassed solvent.
-
Base Addition: Add the strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS) to the mixture.
-
Reaction: Seal the vessel tightly and heat with vigorous stirring to the desired temperature (typically 80–120 °C).
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, and quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Example | Rationale & Field Insights |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable sources of Pd(0) that become active in situ. Pre-formed catalysts (e.g., G3-XPhos Palladacycle) can also be highly effective and are often more air-stable. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | The choice of ligand is paramount.[24] Bulky biaryl phosphine ligands are generally required to promote the reductive elimination step. For electron-rich heterocycles like imidazoles, ligands like BrettPhos have shown excellent efficacy. |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[25] Sodium tert-butoxide is a common and effective choice, but other bases may be necessary depending on the functional group tolerance of the substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle. Solvents must be thoroughly degassed. |
Scalable Synthesis of Starting Material
The utility of any building block in late-stage drug development hinges on its availability. The optimized, two-step synthesis of this compound from 1,2-dimethyl-1H-imidazole circumvents the problematic regioisomer formation of older methods, enabling kilogram-scale production.[1][8][9]
Protocol Outline:
-
Step 1: Dibromination: 1,2-dimethyl-1H-imidazole is treated with an excess of N-Bromosuccinimide (NBS) in a solvent like DMF to afford the 4,5-dibrominated intermediate in high yield.[8]
-
Step 2: Selective Mono-Debromination: The crucial step involves the carefully controlled reaction of the dibromo-intermediate with a Grignard reagent, such as isopropyl magnesium chloride (iPrMgCl), in THF at low temperatures. This selectively removes the more sterically accessible bromine at the C5 position, yielding the desired 4-bromo product with excellent regioselectivity and yield (~92%).[8][9]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its combination of a biologically relevant core, predictable reactivity, and scalable synthesis makes it an indispensable asset for medicinal chemists. The robust and versatile cross-coupling protocols detailed herein provide researchers with a reliable roadmap for rapidly generating diverse libraries of novel compounds, enabling the efficient exploration of chemical space and the development of next-generation therapeutics targeting a wide spectrum of human diseases.
References
- 1. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Buy this compound | 850429-59-3 [smolecule.com]
- 3. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]
- 4. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Cost-effective and scalable synthesis of this compound: a key building block for numerous bioactive molecules (2023) | Vetrichelvan Muthalagu [scispace.com]
- 10. Cost-Effective and Scalable Synthesis of this compound: A Key Building Block for Bioactive Molecules [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Synthesis of a 1,2,4-substituted imidazole for a Fragment-Based Drug D" by Tyler Lafferty [scholarship.rollins.edu]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. atlanchimpharma.com [atlanchimpharma.com]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 4-Bromo-1,2-dimethyl-1H-imidazole in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, the imidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a cornerstone in drug design. Within this class, 4-Bromo-1,2-dimethyl-1H-imidazole has emerged as a particularly valuable and versatile building block.[1][2][3] Its strategic placement of a bromine atom at the C4 position provides a reactive handle for a suite of powerful cross-coupling reactions, enabling the systematic and efficient construction of complex molecular architectures.
The structural motif derived from this imidazole is found in a diverse range of bioactive compounds, including inhibitors of kinases (e.g., Casein Kinase, CDK8/19, RIP1 Kinase), modulators of EED and PRC2, and agents targeting TGFβ pathways.[1][4] However, the reliable synthesis of these target molecules is contingent upon robust and well-characterized synthetic protocols. Sourcing large quantities of this compound has historically been a challenge, necessitating the development of scalable in-house synthesis methods to support drug development programs.[1][2]
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-tested protocols for utilizing this compound in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, explain the causality behind experimental choices, and provide step-by-step methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering chemists to accelerate the discovery of next-generation therapeutics.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 850429-59-3 | |
| Molecular Formula | C₅H₇BrN₂ | |
| Molecular Weight | 175.03 g/mol | |
| Appearance | Solid |
| InChI Key | FZRKTLGQQTWOMJ-UHFFFAOYSA-N | |
Safety & Handling: this compound is classified as acutely toxic if swallowed (GHS Hazard class Acute Tox. 3).[5] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[5][6]
-
Hazard Pictogram: GHS06 (Toxic)
-
Signal Word: Danger
-
Hazard Statement: H301 - Toxic if swallowed
-
Precautionary Statements: P264, P270, P301 + P310, P405, P501
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the imidazole ring is an excellent functional handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for constructing C-C bonds between sp²-hybridized carbon atoms.[7][8] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, under basic conditions.[9] This reaction is prized for its mild conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acids.
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. A Palladium(0) species undergoes oxidative addition into the C-Br bond of the imidazole. The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, then undergoes transmetalation with the palladium complex. The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9] The choice of ligand, base, and solvent is critical for an efficient reaction, as these components influence the stability and reactivity of the catalytic intermediates.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Buy this compound | 850429-59-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Experimental procedures for the bromination of 1,2-dimethyl-1H-imidazole
An In-depth Technical Guide to the Bromination of 1,2-dimethyl-1H-imidazole
Application Note & Protocol Guide
Abstract: This guide provides comprehensive experimental protocols for the selective bromination of 1,2-dimethyl-1H-imidazole, a critical building block in the synthesis of diverse bioactive molecules. We detail two robust methodologies: the direct synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole and a scalable, two-step synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. The causality behind experimental choices, reaction mechanisms, safety protocols, and detailed analytical characterization are thoroughly discussed to ensure procedural success and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The 1,2-dimethyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry. Its halogenated derivatives, particularly 4-bromo- and 4,5-dibromo-1,2-dimethyl-1H-imidazole, serve as versatile intermediates for constructing a wide array of active pharmaceutical ingredients (APIs) through cross-coupling reactions.[1][2][3] These building blocks are integral to the development of inhibitors for targets such as casein kinase, xanthine oxidase, and RIP1 kinase.[1]
Direct bromination of 1,2-dimethyl-1H-imidazole presents a challenge in controlling regioselectivity. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack, primarily at the C4 and C5 positions.[4] While direct mono-bromination often leads to mixtures of regioisomers that are difficult to separate, a more effective strategy involves a controlled dibromination followed by selective debromination.[1][5] This guide presents field-proven protocols to reliably synthesize both the mono- and di-brominated products.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 1,2-dimethyl-1H-imidazole proceeds via an electrophilic aromatic substitution pathway. The imidazole ring acts as a nucleophile, attacking an electrophilic bromine source, such as N-Bromosuccinimide (NBS).
Causality of Reagent Choice: NBS is preferred over molecular bromine (Br₂) for its solid form, ease of handling, and milder reactivity, which allows for more controlled reactions.[4][6] The reaction is typically initiated by the generation of a bromonium ion or a polarized Br-N bond in NBS, which is then attacked by the electron-rich C4/C5 positions of the imidazole ring. A cationic intermediate, known as a σ-complex or Wheland intermediate, is formed and subsequently rearomatizes by losing a proton to yield the brominated product.[7]
Caption: General mechanism for electrophilic bromination of the imidazole ring.
Protocol I: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
This protocol describes the exhaustive bromination of 1,2-dimethyl-1H-imidazole to yield the dibrominated product. Using a slight excess of NBS ensures the reaction goes to completion.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Equivalents | Purpose |
| 1,2-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 1.0 g | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 3.89 g | 2.1 | Brominating Agent |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 100 mL | - | Work-up |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dimethyl-1H-imidazole (1.0 g).
-
Dissolution: Add dimethylformamide (20 mL) and stir until the starting material is fully dissolved.
-
Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (3.89 g) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 4,5-dibromo-1,2-dimethyl-1H-imidazole as a solid.
Protocol II: Cost-Effective and Scalable Synthesis of this compound
This advanced protocol circumvents the issue of regioisomer formation by first synthesizing 4,5-dibromo-1,2-dimethyl-1H-imidazole, which is then selectively mono-debrominated using a Grignard reagent.[1][2][5] This method provides the desired 4-bromo isomer in high yield and purity.
Caption: Workflow for the scalable synthesis of this compound.
Step A: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
Follow the procedure detailed in Protocol I . The crude product from this step can often be used directly in the next step without extensive purification.
Step B: Selective Debromination
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Equivalents | Purpose |
| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | C₅H₆Br₂N₂ | 253.92 | 2.54 g | 1.0 | Starting Material |
| Isopropylmagnesium chloride (2.0 M in THF) | C₃H₇ClMg | 102.85 | 5.5 mL | 1.1 | Debrominating Agent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 25 mL | - | Solvent |
| Saturated Ammonium Chloride | NH₄Cl(aq) | - | ~20 mL | - | Quenching Agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,5-dibromo-1,2-dimethyl-1H-imidazole (2.54 g).
-
Dissolution: Add anhydrous tetrahydrofuran (25 mL) via syringe and stir until the solid is dissolved.
-
Cooling: Cool the reaction mixture to -25 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add isopropylmagnesium chloride solution (5.5 mL of 2.0 M solution in THF) dropwise via syringe over 20 minutes, maintaining the internal temperature below -20 °C.
-
Reaction: Stir the mixture at -25 °C for 1 hour.[1]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while the flask is still in the cooling bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.[1][5]
Summary of Quantitative Data & Results
| Protocol | Product | Key Reagents | Temp. | Time | Typical Yield | Ref. |
| I | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | NBS (2.1 eq) | 0 °C to RT | 12-16 h | 80-90% | [1] |
| II | This compound | 1. NBS (2.1 eq)2. iPrMgCl (1.1 eq) | 1. 0 °C to RT2. -25 °C | 1. 12-16 h2. 1 h | ~92% (overall) | [1][2] |
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy:
-
1,2-Dimethyl-1H-imidazole: Expect signals for two methyl groups and two aromatic protons.[8]
-
This compound: Disappearance of one aromatic proton signal and a downfield shift of the remaining aromatic proton.
-
4,5-Dibromo-1,2-dimethyl-1H-imidazole: Complete disappearance of the C4-H and C5-H aromatic signals, leaving only the two methyl group singlets.
-
-
Mass Spectrometry (MS): The presence of bromine is easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
4-Bromo derivative: Will show two molecular ion peaks (M, M+2) of nearly equal intensity.
-
4,5-Dibromo derivative: Will show three molecular ion peaks (M, M+2, M+4) in a characteristic 1:2:1 intensity ratio.
-
-
Melting Point: Compare the experimental melting point with literature values to assess purity.
Safety and Handling
All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[9][10] It is also an oxidizer and should be kept away from combustible materials.[11] Handle with care, avoiding dust formation.[9]
-
Isopropylmagnesium chloride (Grignard Reagent): Highly reactive and pyrophoric upon contact with air or moisture. Must be handled under an inert atmosphere using anhydrous solvents and flame-dried glassware.
-
Solvents (DMF, THF): Dimethylformamide is a skin and respiratory irritant. Tetrahydrofuran is highly flammable. Avoid inhalation and skin contact.
-
Waste Disposal: Quench reactive reagents carefully before disposal. Dispose of all chemical waste according to institutional and local regulations.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,2-Dimethylimidazole(1739-84-0) 1H NMR [m.chemicalbook.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for the Use of 4-Bromo-1,2-dimethyl-1H-imidazole in Agrochemical Synthesis
Introduction: The Strategic Importance of the Imidazole Scaffold in Modern Agrochemicals
The imidazole ring is a privileged scaffold in the design of biologically active molecules, owing to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. In the realm of agrochemicals, imidazole-based compounds have emerged as a cornerstone in the development of potent fungicides.[1] A significant class of these fungicides targets the fungal cytochrome P450 enzyme 14α-demethylase, an essential component in the biosynthesis of ergosterol, a vital constituent of fungal cell membranes.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
4-Bromo-1,2-dimethyl-1H-imidazole has been identified as a key building block in the synthesis of novel agrochemical compounds.[2] Its structure is primed for synthetic elaboration; the bromine atom at the 4-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methyl groups at the 1 and 2 positions provide steric and electronic tuning of the imidazole core, which can influence the compound's biological activity and metabolic profile.
These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of advanced agrochemical candidates, with a focus on fungicides. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound ring is strategically positioned for a variety of cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become indispensable tools in the synthesis of complex agrochemicals due to their broad functional group tolerance, high efficiency, and mild reaction conditions.
Two of the most powerful and widely adopted palladium-catalyzed cross-coupling reactions for the functionalization of aryl halides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. It is an exceptionally versatile method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in modern fungicides.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has revolutionized the synthesis of arylamines, providing access to a vast chemical space for the development of agrochemicals with diverse modes of action.
The judicious application of these reactions allows for the modular and efficient assembly of complex agrochemical candidates from the this compound core.
Application Example: Synthesis of a Novel Fungicidal Compound via Suzuki-Miyaura Coupling
A recent patent application (WO 2018/112148 A1) discloses the synthesis of novel fungicidal compounds utilizing this compound as a key intermediate. The core of the synthetic strategy involves a Suzuki-Miyaura coupling to introduce a substituted phenyl ring at the 4-position of the imidazole.
The following protocol is adapted from the general procedures described in the aforementioned patent and represents a robust method for the synthesis of a representative fungicidal scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Substituted Phenylboronic Acid
This protocol describes the synthesis of 4-(substituted-phenyl)-1,2-dimethyl-1H-imidazole, a key intermediate for a novel class of fungicides.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 850429-59-3 | 175.03 | 1.0 |
| (Substituted-phenyl)boronic acid | Varies | Varies | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 5 mL |
| Ethanol | 64-17-5 | 46.07 | 2 mL |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 175 mg) and the (substituted-phenyl)boronic acid (1.2 mmol).
-
Solvent and Base Addition: Add toluene (5 mL), ethanol (2 mL), and a solution of sodium carbonate (2.0 mmol, 212 mg) in deionized water (2 mL).
-
Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen. This is a critical step as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture. The mixture will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(substituted-phenyl)-1,2-dimethyl-1H-imidazole.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.
-
Base: Sodium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: The biphasic toluene/ethanol/water solvent system is effective for Suzuki-Miyaura couplings. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve the solubility of the reactants at the interface.
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the phosphine ligands and the active Pd(0) catalyst, which would lead to catalyst deactivation and lower yields.
Logical Workflow for Agrochemical Synthesis
The synthesis of a final agrochemical product often involves a multi-step sequence. The Suzuki-Miyaura coupling described above is a key step in constructing the core scaffold. Subsequent functionalization steps are then employed to introduce other desired pharmacophores.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1,2-dimethyl-1H-imidazole
Welcome to the technical support center for 4-Bromo-1,2-dimethyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical building block. As a key intermediate in the synthesis of numerous bioactive molecules, achieving high purity is paramount for the success of subsequent research and development efforts.[1][2][3] This document provides in-depth, experience-driven answers to common challenges encountered during its purification.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
This is the most critical first question, as the purification strategy is dictated by the impurity profile. The impurities are almost always a direct result of the synthetic route employed.
-
Regioisomeric Impurity (5-Bromo-1,2-dimethyl-1H-imidazole): This is the most challenging impurity to remove. It often forms when methylating 5-bromo-2-methyl-1H-imidazole, which can lead to a mixture of the desired 4-bromo and the undesired 5-bromo regioisomers.[2] These isomers have very similar physical properties, making separation difficult.
-
Starting Materials: Unreacted 1,2-dimethyl-1H-imidazole is a common impurity, particularly if the bromination reaction did not go to completion.
-
Over-brominated Products: Depending on the reaction conditions, di-brominated species (e.g., 4,5-dibromo-1,2-dimethyl-1H-imidazole) can form.
-
Residual Solvents & Reagents: Solvents from the reaction (e.g., DMF, THF) and brominating agents or their byproducts (e.g., succinimide from NBS) may also be present.
Q2: What is the recommended initial step to assess the purity of my crude product?
Before attempting any large-scale purification, a small-scale analytical assessment is essential.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique to visualize the number of components in your crude mixture. Test a range of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that gives good separation between the main spot and any impurities. The regioisomers may be difficult to resolve by TLC, but it will clearly show starting material and more polar or non-polar impurities.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is highly informative. It can help you identify and quantify the major impurities, especially the starting material and the 5-bromo regioisomer, which will have a distinct set of peaks.
-
LC-MS: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry can confirm the presence of isomers (as they will have the same mass) and other impurities, providing a percentage of each component.
Below is a decision-making workflow based on your initial purity assessment.
Caption: Initial Purification Strategy Decision Tree.
Part 2: Troubleshooting Recrystallization
Recrystallization is the method of choice for purifying solids that are already reasonably clean (>85-90%).[4] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[5]
Q3: My compound is not dissolving in the hot solvent, or it dissolves completely at room temperature. How do I select the right recrystallization solvent?
The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Impurities, ideally, should either be completely insoluble or highly soluble at all temperatures.
Protocol: Solvent Screening
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each addition. A good candidate will not dissolve the solid readily.
-
Take the tubes that showed poor room-temperature solubility and heat them gently in a water or sand bath. Add more hot solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is the one that produces a high yield of clean-looking crystals upon cooling.
Data Presentation: Potential Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Imidazole derivatives can have some water solubility. May be a good choice if the product crashes out well from hot solution. |
| Isopropanol | 82 | Medium-High | Often a good choice for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent. Often used in combination with a non-polar co-solvent. |
| Toluene | 111 | Low | Good for less polar compounds. High boiling point can be a disadvantage. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" to be added to a solution in a more polar solvent to induce crystallization. |
Q4: I've let my solution cool, but instead of crystals, an oil has formed. What should I do?
"Oiling out" is a common problem that occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to the oiled mixture and heat until everything redissolves into a clear solution.
-
Slow Cooling: This is critical. Do not place the flask directly into an ice bath. Let it cool very slowly on the benchtop, perhaps insulated with a towel, to allow time for proper crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Lower the Solution Concentration: Oiling out can be caused by using too little solvent. Try the recrystallization again with a more dilute solution.
Caption: Workflow for Troubleshooting Oiling Out.
Part 3: Troubleshooting Column Chromatography
When recrystallization is ineffective, particularly for separating the 4-bromo and 5-bromo regioisomers, column chromatography is the required method.[6][7][8]
Q5: My regioisomers are co-eluting. How can I improve the separation on my silica gel column?
This is the most common and difficult challenge. Since the regioisomers have very similar polarity, achieving baseline separation requires careful optimization.
Strategies for Improved Resolution:
-
Optimize the Mobile Phase (Eluent):
-
Reduce Polarity: The goal is to make the compounds move more slowly down the column, increasing their interaction time with the silica and allowing for better separation. If you are using a 20% Ethyl Acetate in Hexane mixture, try reducing it to 10% or even 5%.
-
Use a Different Solvent System: Sometimes a complete change of solvents can alter the specific interactions. Instead of an ester/alkane system (EtOAc/Hex), try a chlorinated/ether system (DCM/Diethyl Ether) or add a small percentage (<1%) of a polar modifier like methanol or isopropanol.
-
-
Employ Gradient Elution: Start with a very non-polar mobile phase to allow the compounds to bind tightly to the top of the column. Then, slowly and systematically increase the polarity of the mobile phase over time. This will elute the less polar impurity first, followed by your more polar target compound. A shallow gradient is key.
Experimental Protocols: Sample Gradient Development
| Step | Volume (Column Volumes) | Eluent Composition | Purpose |
| 1. Load | N/A | Dissolve crude in minimal DCM | Load a concentrated band onto the column.[8] |
| 2. Equilibrate | 2-3 CVs | 100% Hexane | Settle the column packing. |
| 3. Initial Elution | 5 CVs | 2% Ethyl Acetate in Hexane | Elute very non-polar impurities. |
| 4. Shallow Gradient | 20 CVs | Linearly increase from 2% to 15% Ethyl Acetate in Hexane | Crucial Step: Separate the closely-eluting regioisomers. |
| 5. Final Elution | 5 CVs | 50% Ethyl Acetate in Hexane | Elute any remaining highly polar material from the column. |
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase.
-
Alumina (Al₂O₃): Can be basic, neutral, or acidic. It offers different selectivity compared to the acidic silica gel and may resolve your isomers.
-
Reverse-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (e.g., Acetonitrile/Water) is used. Separation is based on hydrophobicity. This can be very effective for separating isomers.
-
Q6: I'm experiencing low recovery of my compound from the column. Where could it be going?
Low mass balance is a frustrating issue. There are several potential causes:
-
Irreversible Adsorption: Highly polar compounds or those with basic nitrogen atoms (like imidazoles) can sometimes bind irreversibly to the acidic silanol groups on the surface of silica gel.
-
Solution: Add a small amount of a competitive base, like triethylamine (0.1-1%), to your eluent. The triethylamine will occupy the acidic sites on the silica, allowing your product to elute freely.
-
-
Compound Degradation: While this compound is generally stable, prolonged exposure to acidic silica can potentially cause degradation for some sensitive molecules.
-
Solution: Use a less acidic stationary phase like neutral alumina, or work quickly and avoid letting the compound sit on the column for extended periods.
-
-
Improper Fraction Collection: The compound may have eluted earlier or later than expected.
-
Solution: Always monitor the column effluent using TLC on many fractions, especially during a gradient, to ensure you are not discarding fractions that contain your product.[6]
-
References
Separation of 4-bromo and 5-bromo-1,2-dimethyl-1H-imidazole regioisomers
Technical Support Center: Isomer Separation
Welcome to the technical support hub for handling imidazole regioisomers. The synthesis of 4-bromo- and 5-bromo-1,2-dimethyl-1H-imidazole, critical building blocks in pharmaceutical development, frequently results from the methylation of 5-bromo-2-methyl-1H-imidazole.[1] This common synthetic route invariably produces a mixture of the two regioisomers, which are notoriously difficult to separate due to their similar physicochemical properties. This guide provides in-depth troubleshooting and validated protocols to address the challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Separation Issues
Question 1: My TLC analysis shows the 4-bromo and 5-bromo isomers as a single, unresolved spot. How can I achieve baseline separation?
Answer: This is the most common challenge and stems from the very similar polarity of the two isomers. Standard thin-layer chromatography (TLC) systems may not provide sufficient resolution. The key is to systematically screen and fine-tune the mobile phase to exploit subtle differences in isomer-stationary phase interactions.
Causality: The separation on silica gel (a polar stationary phase) is governed by the polarity of the analytes. The 4-bromo and 5-bromo isomers have nearly identical functional groups and molecular weights, leading to very similar retention factors (Rƒ). To resolve them, you must use a mobile phase with low elution strength, forcing the compounds to interact more with the silica and magnifying small differences in their polarity.
Troubleshooting Protocol: Optimizing TLC for Isomer Resolution
-
Start with a Standard System: Begin with a common solvent system like 30% Ethyl Acetate (EtOAc) in Hexane. This will likely show a single spot.
-
Decrease Mobile Phase Polarity: Systematically decrease the percentage of the polar solvent (e.g., EtOAc). This increases the retention of both isomers and elongates their path on the TLC plate, providing more "space" for separation to occur.
-
Introduce a Different Co-solvent: If reducing polarity is insufficient, switch to a different solvent system. Dichloromethane (DCM) is less polar than EtOAc, and using it with a small amount of a highly polar solvent like Methanol (MeOH) can alter the selectivity.
-
Utilize Double Elution: Run the TLC in a low-polarity solvent system. After the solvent front reaches the top and the plate is dried, place it back in the same developing chamber and run it a second time. This technique effectively doubles the length of the "column," often resolving closely migrating spots.
Data Presentation: Recommended TLC Solvent Systems
| Solvent System (v/v) | Expected Outcome | Troubleshooting Notes |
| Hexane / EtOAc (80:20) | Potential for slight spot elongation. | A good starting point for optimization. |
| Hexane / EtOAc (90:10) | Improved separation, may show two overlapping spots. | If Rƒ is too low (<0.1), slightly increase EtOAc. |
| DCM / MeOH (98:2) | Can alter selectivity; may provide baseline separation. | Ideal for confirming separation before moving to column chromatography. |
| Toluene / Acetone (95:5) | Alternative non-halogenated system. | Useful if chlorinated solvents are to be avoided. |
Visualization: Workflow for Chromatographic Method Development
Caption: Workflow for developing a chromatographic separation method.
Question 2: I've achieved separation on TLC, but my column chromatography yields mixed fractions. How can I improve the column's performance?
Answer: Successfully translating a TLC separation to a flash column requires careful attention to technique. The increased scale and dynamics of a column can easily undo the resolution seen on a plate. The three most critical factors are the mobile phase polarity, column dimensions, and sample loading.
Causality:
-
Mobile Phase: The Rƒ on a TLC plate should be around 0.15-0.20 in the chosen solvent for the less polar isomer. A common mistake is to use the exact same solvent system for the column. For flash chromatography, you should slightly decrease the polarity of the mobile phase. This increases the compound's retention on the column (measured in column volumes, CV), allowing more time for the separation to occur.
-
Column Packing: An improperly packed column contains channels and cracks, leading to band broadening and a complete loss of resolution. The silica bed must be uniform and compact.
-
Sample Loading: The sample must be loaded onto the column in a very narrow band. If the initial band is too wide, the separated compounds will still overlap as they elute.
Experimental Protocol: High-Resolution Flash Column Chromatography
-
Select Mobile Phase: Choose the TLC system that gave baseline separation and slightly reduce its polarity (e.g., if 90:10 Hex/EtOAc worked on TLC, use 92:8 Hex/EtOAc for the column).
-
Pack the Column:
-
Use a column with a high length-to-diameter ratio (e.g., 40:1).
-
Slurry pack the silica gel in the mobile phase to ensure a homogenous, air-free bed.
-
Pressurize the column to compact the bed, ensuring a flat top surface.
-
-
Load the Sample:
-
Dissolve the crude isomer mixture in a minimal amount of the mobile phase or DCM.
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
-
Run the Column: Apply gentle, consistent pressure. Collect small fractions and analyze them meticulously by TLC before combining. For very small scales (<100 mg), preparative TLC can be a viable alternative to column chromatography.[1]
Spectroscopic Identification
Question 3: I have two sets of pure fractions. How do I definitively identify which is the 4-bromo and which is the 5-bromo isomer?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous identification. The key differentiator is the chemical shift of the lone proton on the imidazole ring.
Causality: The electronic environment of the C-H proton on the imidazole ring is influenced by the positions of the adjacent methyl and bromo substituents. In the 4-bromo isomer, the proton is at the C5 position, whereas in the 5-bromo isomer, the proton is at the C4 position. This difference in location results in a distinct and predictable difference in their ¹H NMR chemical shifts. 2D NMR techniques like NOESY can also be used to confirm assignments by observing through-space correlations between the N-methyl protons and the imidazole ring proton.
Data Presentation: Comparative NMR Data for Isomer Identification
| Isomer | Structure | Key ¹H NMR Signal | Expected ¹³C NMR Signals |
| 4-bromo-1,2-dimethyl-1H-imidazole | ![]() | H5 proton singlet | C4 (bearing Br), C5 (bearing H) |
| 5-bromo-1,2-dimethyl-1H-imidazole | ![]() | H4 proton singlet | C4 (bearing H), C5 (bearing Br) |
Note: Specific chemical shifts can vary based on the solvent used. It is crucial to compare the relative shifts within the same spectrum. For reference spectra, consult chemical databases like ChemicalBook.[2][3]
Alternative & Preventative Strategies
Question 4: Can I avoid this separation issue by synthesizing the desired isomer selectively?
Answer: Yes, addressing the problem at the synthetic stage is the most efficient long-term strategy, especially for large-scale production. The issue of regioisomer formation arises from the non-selective N-methylation of a pre-brominated imidazole. A more robust route circumvents this problem entirely.
Expert Insight: A scalable and selective synthesis for this compound has been developed.[4][5] This method starts with 1,2-dimethyl-1H-imidazole, which already has the desired methyl groups in place. The key steps involve a di-bromination followed by a selective mono-debromination using a Grignard reagent like isopropyl magnesium chloride.[1] This avoids the formation of the regioisomeric mixture, saving significant time and resources on purification.
Visualization: Comparison of Synthetic Routes
Caption: Comparison of a non-selective versus a selective synthetic route.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. This compound(850429-59-3) 1H NMR spectrum [chemicalbook.com]
- 3. 5-BROMO-1,2-DIMETHYL-1H-IMIDAZOLE(24134-09-6) 1H NMR [m.chemicalbook.com]
- 4. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
Welcome to the technical support center for the synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this critical pharmaceutical building block. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.
Section 1: Troubleshooting Guide
Issue 1: Low Yield and Formation of Regioisomers
Question: My reaction is producing a mixture of this compound and 5-bromo-1,2-dimethyl-1H-imidazole, leading to a low yield of the desired product. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a well-documented challenge in the synthesis of this compound, particularly when starting from 5-bromo-2-methyl-1H-imidazole and performing an N-methylation step.[1] This approach inevitably leads to a mixture of the desired 4-bromo and the undesired 5-bromo isomers, which are often difficult to separate.[1][2]
A more robust and scalable approach circumvents this issue by starting with 1,2-dimethyl-1H-imidazole. This strategy involves a two-step process: dibromination followed by selective debromination.[1][3]
Experimental Protocol: Optimized Two-Step Synthesis [1][3]
Step 1: Dibromination of 1,2-dimethyl-1H-imidazole
-
Reactants: Dissolve 1,2-dimethyl-1H-imidazole in a suitable solvent. N,N-Dimethylformamide (DMF) has been shown to be effective.[3]
-
Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution. The stoichiometry of NBS is critical to ensure complete dibromination.
-
Reaction Conditions: Maintain the reaction at a controlled temperature. The reaction time also plays a crucial role in achieving a good yield of the dibrominated intermediate.[3]
-
Work-up: After the reaction is complete, the product, 4,5-dibromo-1,2-dimethyl-1H-imidazole, can be isolated.
Step 2: Selective Monodebromination
-
Reactant: Dissolve the 4,5-dibromo-1,2-dimethyl-1H-imidazole intermediate in an appropriate solvent like tetrahydrofuran (THF).
-
Debrominating Agent: The key to this step is the use of a selective debrominating agent. Isopropyl magnesium chloride (iPrMgCl) has proven to be highly effective in selectively removing the bromine at the 5-position.[1][3]
-
Reaction Conditions: This reaction is typically performed at a low temperature (e.g., -25 °C) to ensure selectivity.[3]
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the crude product is purified to yield this compound.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Challenge | Typical Yield of 4-Bromo Isomer | Scalability |
| Route A: Methylation | 5-bromo-2-methyl-1H-imidazole | Formation of regioisomers (4-bromo and 5-bromo) | 23%[1] | Challenging |
| Route B: Dibromination/Debromination | 1,2-dimethyl-1H-imidazole | Requires two steps, optimization of selective debromination | ~92%[2] | High |
Logical Relationship: Synthetic Strategy
Caption: Comparison of synthetic routes for this compound.
Issue 2: Incomplete Dibromination or Over-bromination
Question: During the dibromination of 1,2-dimethyl-1H-imidazole, I am observing incomplete reaction or the formation of mono-brominated species. How can I drive the reaction to completion?
Answer: Incomplete dibromination can arise from several factors, including the stoichiometry of the brominating agent, reaction time, and solvent choice.
-
Stoichiometry of NBS: Ensure that at least two equivalents of N-Bromosuccinimide (NBS) are used relative to the 1,2-dimethyl-1H-imidazole starting material. A slight excess of NBS may be beneficial to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction time is crucial. In some reported procedures, allowing the reaction to proceed for an adequate duration is necessary for achieving high yields of the dibrominated product.[3] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Solvent: N,N-Dimethylformamide (DMF) has been identified as a suitable solvent for this transformation.[3] The choice of solvent can influence the solubility of the reactants and the reaction rate.
Conversely, while less common for this specific substrate, over-bromination is a potential side reaction in other imidazole syntheses. Careful control of the amount of brominating agent is key to preventing the formation of tri-brominated or other undesired species.
Issue 3: Poor Selectivity in the Debromination Step
Question: The selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole is not proceeding as expected, and I am isolating a mixture of starting material, the desired product, and fully debrominated 1,2-dimethyl-1H-imidazole. What are the critical parameters for this step?
Answer: The success of the selective debromination hinges on the choice of the debrominating agent and precise control of the reaction conditions.
-
Debrominating Agent: Isopropyl magnesium chloride (iPrMgCl) is the reagent of choice for this selective transformation.[1][3] Other reagents may not provide the same level of selectivity.
-
Temperature Control: This is arguably the most critical parameter. The reaction should be carried out at a low temperature, typically around -25 °C.[3] Higher temperatures can lead to over-reduction and the formation of 1,2-dimethyl-1H-imidazole.
-
Stoichiometry of iPrMgCl: The amount of iPrMgCl should be carefully controlled. A stoichiometric amount or a slight excess is generally used. An excess of the Grignard reagent can increase the likelihood of removing both bromine atoms.
-
Addition Rate: A slow, controlled addition of the debrominating agent to the solution of the dibrominated intermediate is recommended to maintain a low reaction temperature and ensure selectivity.
Experimental Workflow: Troubleshooting Debromination
Caption: Troubleshooting workflow for the selective debromination step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: When scaling up, it is important to consider the safety implications of the reagents and reaction conditions. The use of N-Bromosuccinimide (NBS) in DMF has associated safety concerns at a large scale.[3] It is crucial to have proper engineering controls in place to manage any potential exothermic events. Additionally, Grignard reagents like iPrMgCl are highly reactive and moisture-sensitive, requiring careful handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a thorough risk assessment before proceeding with a large-scale reaction.
Q2: I am having difficulty with the purification of the final product. What purification methods are recommended?
A2: Purification of this compound can typically be achieved through standard techniques. Column chromatography on silica gel is a common method for purifying brominated imidazoles.[4] The choice of eluent system is important for achieving good separation. A gradient of hexane and ethyl acetate is often a good starting point.[4] For large-scale purification, recrystallization may be a more viable option. The choice of solvent for recrystallization will depend on the impurity profile and should be determined on a small scale first.
Q3: Can other brominating agents be used instead of NBS?
A3: While NBS is a commonly used and effective brominating agent for this transformation, other reagents such as bromine (Br₂) could potentially be used. However, NBS is often preferred due to its solid form, which makes it easier to handle compared to liquid bromine. The reaction conditions would likely need to be re-optimized if a different brominating agent is used.
Q4: Why is this compound an important building block in drug discovery?
A4: this compound is a key structural motif in a variety of bioactive molecules and active pharmaceutical ingredients (APIs).[1][5] Its structure is found in compounds that act as inhibitors for enzymes like cathepsin K, xanthine oxidase, and various kinases.[1] The bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of more complex molecules.[1]
Q5: Are there any specific analytical techniques recommended for monitoring the reaction progress and confirming the final product?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. To confirm the structure and purity of the final product, a combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and isomeric purity. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity of the final compound.
References
Technical Support Center: Strategies for Regiochemical Control in Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of imidazole ring construction. The formation of regioisomers is a frequent challenge that can lead to difficult purifications and reduced yields of the desired product. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high regioselectivity in your imidazole syntheses.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding regioisomer formation in imidazole synthesis, providing concise answers and directing you to more detailed sections of this guide.
Q1: What are regioisomers in the context of imidazole synthesis?
Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on the imidazole ring. For example, in the synthesis of a disubstituted imidazole from an unsymmetrical precursor, you might obtain a mixture of the 1,4- and 1,5-disubstituted products.
Q2: What are the primary factors that control regioselectivity in imidazole synthesis?
Regioselectivity is primarily governed by a combination of steric and electronic factors of the reactants, the reaction mechanism of the chosen synthetic route, and the reaction conditions, including the catalyst, solvent, and temperature.[1]
-
Steric Hindrance: Bulky substituents on the reactants can direct the formation of a specific regioisomer by favoring pathways that minimize steric clash.[1][2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the nitrogen atoms in the imidazole ring or its precursors, thereby directing the course of the reaction.[1]
-
Reaction Mechanism: Different synthetic methods proceed through distinct intermediates and transition states, which inherently favor certain substitution patterns. For example, the van Leusen synthesis is known to favor the formation of 1,5-disubstituted imidazoles.[1][3]
-
Catalysts and Reagents: The choice of catalyst (e.g., Lewis acids, transition metals) can dramatically alter the regiochemical outcome by coordinating to specific sites on the reactants and directing the subsequent bond formations.[1][4][5] Similarly, the choice of base and solvent can influence the tautomeric equilibrium of the imidazole ring, affecting the site of substitution.[1]
Q3: Which named reactions for imidazole synthesis offer the best regiocontrol?
Several named reactions are known for their ability to provide good to excellent regiocontrol:
-
Van Leusen Imidazole Synthesis: This is a reliable method for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[1][3][6]
-
Marckwald Synthesis: This method is useful for preparing 2-mercaptoimidazoles, which can then be converted to other imidazole derivatives. The regioselectivity is generally good.[7][8]
-
Metal-Catalyzed Syntheses: Modern transition metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, offer a high degree of regiocontrol for the functionalization of the imidazole core.[4][5][9][10][11]
II. Troubleshooting Guides for Common Synthetic Routes
This section provides detailed troubleshooting for common issues encountered during specific imidazole syntheses, with a focus on controlling regioisomer formation.
Guide 1: The Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction is a multicomponent synthesis of imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine.[12][13] A significant challenge arises when using an unsymmetrical 1,2-dicarbonyl, often leading to a mixture of regioisomers.
Problem: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl is producing a difficult-to-separate mixture of regioisomers. How can I improve the selectivity?
Root Cause Analysis and Solutions:
The lack of regioselectivity stems from the two carbonyl groups of the dicarbonyl compound having similar reactivity towards condensation with the amine. To address this, you can employ several strategies:
-
Exploit Electronic Differences: If one carbonyl is adjacent to an electron-withdrawing group and the other to an electron-donating group, you may observe some inherent regioselectivity. You can further enhance this by careful selection of reaction conditions.
-
Catalyst Selection: While the classic reaction can be performed without a catalyst, the use of Lewis or Brønsted acids can influence the reaction pathway and improve selectivity.[1] Experimenting with different catalysts, such as CuI, CuCl₂, or zeolites, may favor the formation of one regioisomer over the other.[1]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may enhance the subtle differences in activation energies for the formation of the two possible regioisomers, leading to improved selectivity.
-
Microwave Irradiation: This technique has been shown to improve yields and shorten reaction times in Debus-Radziszewski type reactions and may also influence the isomeric ratio.[1]
-
Workflow for Optimizing Regioselectivity in Debus-Radziszewski Synthesis
Caption: Workflow for optimizing regioselectivity.
Guide 2: N-Alkylation of Substituted Imidazoles
The direct N-alkylation of an unsymmetrically substituted imidazole can lead to a mixture of N1- and N3-alkylated products due to the tautomerism of the imidazole ring.
Problem: I am getting a mixture of N1- and N3-alkylated regioisomers when I try to alkylate my substituted imidazole. How can I achieve regioselective N-alkylation?
Root Cause Analysis and Solutions:
The two nitrogen atoms of an unsymmetrical imidazole have different steric and electronic environments, which can be exploited to achieve regioselective alkylation.
-
Steric Hindrance: A bulky substituent at the C4(5) position will sterically hinder the adjacent nitrogen, favoring alkylation at the more accessible nitrogen.[1]
-
Protecting Groups: The use of a removable directing group can ensure alkylation occurs at a specific nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly effective protecting group for directing C-H arylation and subsequent N-alkylation.[14] The SEM group can be introduced regioselectively and then directs functionalization before being removed.[14][15] Another useful protecting group is the 1-(1-ethoxyethyl) group.[16]
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can influence the position of the tautomeric equilibrium and the aggregation state of the imidazole anion, thereby affecting the regioselectivity of alkylation.
-
Nature of the Alkylating Agent: The size and reactivity of the alkylating agent can also play a role. Bulkier alkylating agents will be more sensitive to steric hindrance.
-
Protocol: Regioselective N-Alkylation using a Protecting Group Strategy
This protocol provides a general outline for using a protecting group to achieve regioselective N-alkylation.
-
Protection: Selectively protect one of the nitrogen atoms of the imidazole ring. For example, the use of dialkoxymethyl protecting groups can be readily introduced and removed.[17]
-
Alkylation: Perform the alkylation reaction on the unprotected nitrogen atom using your desired alkylating agent and a suitable base.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the regioselectively N-alkylated imidazole. The dialkoxymethyl group can be hydrolyzed under neutral or acidic conditions.[17]
Guide 3: Synthesis of 1,4- vs. 1,5-Disubstituted Imidazoles
Achieving regiocontrol to selectively synthesize either 1,4- or 1,5-disubstituted imidazoles is a common challenge. The choice of synthetic methodology is crucial here.
Problem: I need to synthesize a pure 1,4-disubstituted imidazole, but my current method gives a mixture with the 1,5-isomer. What synthetic route should I use?
Solution: The van Leusen Imidazole Synthesis for 1,5-Disubstitution
The van Leusen imidazole synthesis is a powerful method that generally provides 1,5-disubstituted imidazoles with high regioselectivity.[1][3] It involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine.[3][6]
Solution: A Multi-Step Approach for 1,4-Disubstitution
Obtaining 1,4-disubstituted imidazoles with high regioselectivity can be more challenging. A reliable multi-step sequence has been developed that proceeds through a 2-azabuta-1,3-diene intermediate, which then undergoes transamination and cyclization to give the desired 1,4-disubstituted imidazole with complete regioselectivity.[18][19] This method is particularly useful for preparing compounds that are difficult to access through traditional one-pot syntheses.[18]
Comparative Table of Methods for 1,4- vs. 1,5-Disubstituted Imidazoles
| Method | Predominant Regioisomer | Key Reactants | Advantages | Disadvantages |
| Van Leusen Synthesis | 1,5-Disubstituted | TosMIC, Aldimine | High regioselectivity, good functional group tolerance.[3][6] | Requires preparation of TosMIC and aldimine precursors. |
| 2-Azabutadiene Method | 1,4-Disubstituted | Glycine derivative, Amine | Complete regioselectivity, access to challenging structures.[18] | Multi-step synthesis. |
| Condensation of Amidines with α-Halo Ketones | 2,4-Disubstituted | Amidine, α-Halo Ketone | Can provide good yields and purity.[1] | Potential for side reactions. |
III. Advanced Strategies for Regiocontrol
For more complex targets or when traditional methods fail, the following advanced strategies can provide excellent regiocontrol.
Transition Metal-Catalyzed C-H Functionalization
The direct functionalization of imidazole C-H bonds using transition metal catalysis has emerged as a powerful tool for the regioselective synthesis of substituted imidazoles.[4][5]
-
Palladium Catalysis: Palladium catalysts are widely used for the regioselective arylation of the imidazole ring.[10][14] The use of directing groups can precisely control the position of arylation.
-
Copper Catalysis: Copper-catalyzed reactions are effective for various transformations, including the synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines.[9]
-
Rhodium Catalysis: Rhodium catalysts have been employed in the reaction of 1-sulfonyl triazoles with nitriles to give imidazoles with good to excellent yields and regioselectivity.[9]
Decision Tree for Selecting a Regiocontrol Strategy
Caption: Decision tree for choosing a regiocontrol strategy.
IV. Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Imidazole via the van Leusen Reaction
This protocol is adapted from methodologies described for the van Leusen synthesis.[1][3]
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Methanol, DME)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in the chosen solvent. Stir the mixture at room temperature for 30 minutes to 1 hour to form the aldimine in situ.
-
Addition of TosMIC: To the solution containing the aldimine, add TosMIC (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 1,5-disubstituted imidazole.
V. References
-
Benchchem. (n.d.). Technical Support Center: Regioselectivity in Imidazole Synthesis. Retrieved from --INVALID-LINK--
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. --INVALID-LINK--
-
Bellina, F., & Rossi, R. (2009). Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions. Chemical Reviews, 110(4), 1966-2045.
-
Gualtieri, M. J., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 26(15), 4485. --INVALID-LINK--
-
Rani, N., Sharma, A., & Dahiya, R. S. (2015). Trisubstituted Imidazole Synthesis: A Review. ResearchGate.
-
Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–N and C–C bond forming reactions. Chemical Reviews, 110(4), 1966-2045.
-
Reddy, C. R., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(10), 5969-5988. --INVALID-LINK--
-
Jadhav, S. D., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079–1087. --INVALID-LINK--
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Separation of Imidazole Regioisomers. Retrieved from --INVALID-LINK--
-
Yu, L., Deng, Y., & Cao, J. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. The Journal of Organic Chemistry, 80(10), 5168-5174.
-
Sharma, V., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 237-246.
-
Chuprakov, S., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(23), 7977-7991. --INVALID-LINK--
-
Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. --INVALID-LINK--
-
Various Authors. (n.d.). Regioselective synthesis of novel tetrasubstituted imidazole derivatives. ResearchGate.
-
Damilano, B., et al. (2019). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. ResearchGate.
-
Dakhale, V. (2019). Heterocyclic Organic Reaction. SlideShare.
-
Various Authors. (n.d.). Access to imidazole-based tricyclic heterocycles incorporating medium-sized central rings through direct C-H arylation. ResearchGate.
-
Sorrell, T. N., & Allen, W. E. (1980). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 45(17), 3566-3568.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. --INVALID-LINK--
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110.
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4115-4117.
-
de la Torre, B. G., & Andreu, D. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(11), 3314. --INVALID-LINK--
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18, 3950-3964.
-
Huaxuejia.cn. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
-
Kumar, A., et al. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry, 13(34), 9016-9025.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from --INVALID-LINK--
-
Zhang, Q-G., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(1), 573-575.
-
Wikipedia. (n.d.). Imidazole. Retrieved from --INVALID-LINK--
-
Wang, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
-
ResearchGate. (n.d.). Marckwald approach to fused imidazoles.
-
ResearchGate. (n.d.). Synthesis of methyl imidazole benzaldehyde through regioselective Pd‐catalyzed C–H arylations.
-
The Journal of Organic Chemistry. (n.d.). Ahead of Print.
-
Palmer, B. D., et al. (1995). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry, 38(8), 1229-1241.
-
ResearchGate. (n.d.). Steric interactions favoring the formation of regioisomer (I).
-
Maccarinelli, G., et al. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB 2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6598.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [ask.orkg.org]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 14. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Optimization of Suzuki coupling conditions for 4-Bromo-1,2-dimethyl-1H-imidazole
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-bromo-1,2-dimethyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to efficiently synthesize substituted 1,2-dimethyl-1H-imidazole scaffolds. As an N-methylated, electron-rich heteroaromatic halide, this substrate presents unique challenges that require careful tuning of reaction parameters to overcome common pitfalls like low conversion, catalyst deactivation, and byproduct formation.
This document moves beyond generic protocols to provide a deeper, cause-and-effect understanding of the reaction, empowering you to troubleshoot effectively and optimize for your specific coupling partner.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental steps of the Suzuki-Miyaura coupling catalytic cycle?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The reaction proceeds via a palladium-catalyzed cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, especially with electron-rich heteroaryl halides.[1][2]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[3][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5]
Below is a diagram illustrating this fundamental process.
References
Identifying and minimizing side reactions in 4-Bromo-1,2-dimethyl-1H-imidazole synthesis
Technical Support Center: Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis of this compound.
Q1: My reaction is producing a significant amount of 4,5-dibromo-1,2-dimethyl-1H-imidazole. How can I improve the selectivity for the mono-brominated product?
A1: The formation of the di-brominated byproduct is a classic example of over-bromination and is a common challenge in the synthesis of haloimidazoles. The electron-rich nature of the imidazole ring makes it susceptible to multiple halogenations. Here’s how you can address this issue:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Using more than one equivalent of the brominating agent will almost certainly lead to the formation of the di-brominated product. Start with one equivalent and consider slightly sub-stoichiometric amounts (e.g., 0.95 equivalents) to favor mono-bromination, accepting a slightly lower conversion of your starting material.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a better choice for controlled mono-bromination of electron-rich heterocycles. NBS provides a slow, constant, and low concentration of bromine in the reaction mixture, which helps to prevent over-bromination.
-
Temperature Control: Perform the reaction at a low temperature. Starting the reaction at 0°C or even -10°C can significantly improve selectivity. The activation energy for the second bromination is often higher, so lower temperatures will favor the mono-brominated product.
-
Slow Addition: Add the brominating agent slowly to the solution of 1,2-dimethylimidazole. This maintains a low concentration of the electrophile in the reaction mixture at any given time, further disfavoring the second bromination event.
Q2: I am observing poor regioselectivity, with bromination occurring at positions other than C4. What is causing this and how can I fix it?
A2: While the C4 and C5 positions of the 1,2-dimethylimidazole ring are the most electron-rich and thus most susceptible to electrophilic attack, the reaction conditions can influence the regioselectivity.
-
Solvent Choice: The polarity of the solvent can play a significant role. Non-polar solvents like dichloromethane (DCM) or chloroform are commonly used and generally favor bromination at the 4/5 position. In some cases, using a more polar solvent like acetonitrile may alter the selectivity profile.
-
pH Control (if applicable): If your reaction is performed in an aqueous or protic medium, the pH can influence the protonation state of the imidazole ring, which in turn affects its reactivity and the directing effects of the substituents. For the bromination of 1,2-dimethylimidazole, this is less of a concern, but it is a critical parameter for imidazoles with N-H protons.
-
Steric Hindrance: The methyl group at the C2 position provides some steric hindrance, which can influence the approach of the electrophile. However, in 1,2-dimethylimidazole, the electronic effects are the dominant factor directing bromination to the 4/5 positions. If you are working with a different substitution pattern, steric effects could be a major consideration.
Q3: The purification of my final product is challenging due to the presence of hard-to-separate impurities. What are these likely impurities and what is the best purification strategy?
A3: The primary impurities are typically unreacted starting material (1,2-dimethylimidazole) and the over-brominated product (4,5-dibromo-1,2-dimethyl-1H-imidazole). The similar polarity of these compounds can make purification by column chromatography tricky.
-
Likely Impurities:
-
1,2-dimethylimidazole (starting material)
-
4,5-dibromo-1,2-dimethyl-1H-imidazole (over-bromination product)
-
N-Bromosuccinimide (if NBS is used) and succinimide (byproduct)
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential. Washing with a solution of sodium thiosulfate will quench any unreacted bromine or NBS. A subsequent wash with a saturated sodium bicarbonate solution will remove any acidic byproducts.
-
Column Chromatography: This is often the most effective method for separating the desired product from the starting material and the di-brominated species.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. For example, starting with 100% hexanes and gradually increasing the ethyl acetate concentration will allow for the elution of the products in order of increasing polarity (typically di-bromo < mono-bromo < starting material).
-
-
Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate) can be an effective way to improve purity, especially if one component is present in a much larger quantity.
-
Frequently Asked Questions (FAQs)
-
What is the mechanistic basis for preferring NBS over Br₂ for mono-bromination? NBS serves as a source of electrophilic bromine. The reaction is typically initiated by a source of HBr, which reacts with NBS to generate a low concentration of Br₂ in situ. This slow, controlled release of bromine is key to preventing the buildup of a high concentration of the powerful electrophile, thus minimizing over-reaction.
-
Can I use a different starting material, for example, by brominating first and then methylating? Yes, this is a viable alternative synthetic route. One could start with 4-bromo-1H-imidazole and then perform a double methylation. However, this approach comes with its own set of challenges, particularly controlling the regioselectivity of the N-alkylation. You might end up with a mixture of 1-methyl and 3-methyl isomers, which can be difficult to separate. The choice of the synthetic route often depends on the availability and cost of the starting materials.
-
How can I monitor the progress of my reaction? Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to track the consumption of the starting material and the formation of the product and byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying the components of the reaction mixture.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of the di-brominated byproduct.
Materials:
-
1,2-dimethylimidazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 eq) portion-wise over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Impact of Reaction Conditions
The following table summarizes the expected outcomes based on different reaction parameters.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Brominating Agent | Br₂ (1.1 eq) | NBS (1.0 eq) | Condition B provides higher selectivity for mono-bromination. |
| Temperature | Room Temperature | 0°C | Lower temperature in Condition B reduces the rate of di-bromination. |
| Addition Rate | Rapid addition | Slow, portion-wise addition | Slow addition in Condition B maintains a low electrophile concentration. |
| Yield of 4-bromo | ~50-60% | ~70-85% | Optimized conditions lead to a higher isolated yield of the desired product. |
| Yield of 4,5-dibromo | ~20-30% | <5% | Optimized conditions significantly suppress the formation of the byproduct. |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and the competing over-bromination side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield or purity issues.
Strategies to improve the yield of 4-Bromo-1,2-dimethyl-1H-imidazole synthesis
Technical Support Center: Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole
Welcome to the technical support center for the synthesis of this compound. This molecule is a critical building block in the development of a wide range of pharmacologically active compounds.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and high-yielding process.
Troubleshooting Guide & Optimization Strategies
This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly identify your issue and implement a scientifically sound solution.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yield is a frequent issue stemming from several potential sources, from starting material quality to reaction conditions and work-up procedures.
Answer:
-
Purity of Starting Material (1,2-dimethyl-1H-imidazole): The synthesis begins with 1,2-dimethyl-1H-imidazole. Impurities in this starting material can consume the brominating agent or interfere with the reaction. It is advisable to use a high-purity starting material or purify it by distillation before use.[4]
-
Choice and Quality of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[1][5] However, NBS can degrade over time, especially when exposed to light and moisture.[6]
-
Reaction Solvent and Temperature: The choice of solvent is critical. While various solvents can be used, dimethylformamide (DMF) has been shown to be effective.[1][8] Temperature control is also vital. Running the reaction at excessively high temperatures can lead to the formation of undesired side products, including poly-brominated species.
-
Recommendation: Maintain the reaction at a controlled temperature, often starting at 0°C during the addition of NBS and then allowing it to slowly warm to room temperature.[9]
-
-
Incomplete Reaction: If the reaction does not go to completion, you may be using an insufficient amount of the brominating agent.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after a reasonable time, a slight excess of NBS (e.g., 1.05-1.1 equivalents) can be used to drive the reaction to completion.[10]
-
Question 2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are they and how can I avoid them?
The presence of multiple products points towards issues with regioselectivity or over-bromination.
Answer:
The primary side products in this reaction are typically the 5-bromo-1,2-dimethyl-1H-imidazole isomer and the 4,5-dibromo-1,2-dimethyl-1H-imidazole.
-
Regioisomer Formation: While the bromination of 1,2-dimethyl-1H-imidazole strongly favors the 4-position, small amounts of the 5-bromo isomer can form. Historically, separating these regioisomers has been a significant challenge, often requiring preparative TLC and leading to low yields of the desired product.[1]
-
Causality: The electronic properties of the imidazole ring direct electrophilic substitution. The C4 and C5 positions are both electron-rich, but substitution at C4 is generally favored. Harsh reaction conditions can decrease this selectivity.
-
Solution: A recently developed, highly efficient method circumvents this issue by starting with the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole, followed by a selective mono-debromination using a Grignard reagent like isopropyl magnesium chloride to yield the pure 4-bromo isomer. This approach completely avoids the problem of regioisomeric mixtures.[1][11]
-
-
Di-bromination (Over-bromination): The formation of 4,5-dibromo-1,2-dimethyl-1H-imidazole occurs when an excess of the brominating agent is used or if the reaction conditions are too forcing.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS. Add the NBS portion-wise or as a solution via a syringe pump to maintain a low concentration and prevent localized areas of high concentration that can lead to over-bromination.[10]
-
Question 3: I'm struggling with the purification of the final product. What is the most effective purification strategy?
Purification can be challenging due to the similar polarities of the product and potential side products.
Answer:
-
Column Chromatography: This is the most common method for purifying bromoimidazoles. A silica gel column is typically used.
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes is often effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The exact ratio will depend on the specific impurities present.
-
-
Crystallization: If the crude product is of reasonable purity, crystallization can be an excellent method for obtaining highly pure material.
-
Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and an anti-solvent (e.g., hexanes, heptane) is a good starting point. Dissolve the crude material in a minimal amount of the good solvent at an elevated temperature and slowly add the anti-solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Acid-Base Extraction: Since the imidazole ring is basic, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the product back into an organic solvent. This method is particularly useful for removing non-polar, non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)? A1: Molecular bromine (Br₂) is a highly reactive and hazardous liquid.[12] Its use can lead to over-bromination and the formation of numerous side products.[8] NBS is a crystalline solid that is safer to handle and provides a low, steady concentration of bromine in the reaction mixture, which greatly enhances selectivity for mono-bromination.[7][13]
Q2: Can I use a different N-methylating agent to prepare the 1,2-dimethyl-1H-imidazole precursor? A2: Yes. While methyl iodide is common, it is highly toxic. Dimethyl sulfate is another option but is also hazardous. A greener and safer alternative is dimethyl carbonate, which can be used at high temperatures to methylate 2-methylimidazole in good yield without the need for a catalyst and with simpler post-treatment.[14]
Q3: What is the mechanism of the bromination reaction with NBS? A3: The bromination of an aromatic heterocycle like 1,2-dimethyl-1H-imidazole is an electrophilic aromatic substitution (EAS) reaction.[9][15] The imidazole ring acts as a nucleophile, attacking the electrophilic bromine atom from NBS. A proton is then lost from the intermediate to restore the aromaticity of the ring, yielding the final product.
Q4: How can I confirm the regiochemistry of my product? A4: The most definitive method for confirming the structure and regiochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy. 1D proton (¹H NMR) and carbon (¹³C NMR) spectra will provide key information. Furthermore, 2D NMR techniques like NOESY can show through-space correlations between the N-methyl group and the proton at the C5 position, confirming the 4-bromo substitution.
Visual Guides and Protocols
Reaction Mechanism and Workflow
To better visualize the process, the following diagrams illustrate the key chemical transformation and a recommended experimental workflow.
Caption: Simplified mechanism of electrophilic bromination.
Caption: General experimental workflow for the synthesis.
Optimized Experimental Protocol
The following protocol is based on a highly efficient and scalable synthesis method that avoids the formation of regioisomers.[1][2]
Step 1: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
-
To a stirred solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step 2: Selective Debromination to this compound
-
To a solution of 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add isopropyl magnesium chloride (iPrMgCl) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, quench it by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude material can be purified by column chromatography or crystallization to yield the final product, this compound, with an isolated yield of approximately 92%.[2]
Comparative Data on Synthesis Strategies
| Method | Starting Material | Key Reagent(s) | Major Challenge(s) | Reported Yield | Reference |
| Direct Bromination | 5-bromo-2-methyl-1H-imidazole | Methyl Iodide | Formation of regioisomers (1 & 1A) | 23% (of desired isomer) | [1] |
| Optimized Direct Bromination | 1,2-dimethyl-1H-imidazole | NBS | Potential for over-bromination | Good (not specified) | [5][8] |
| Dibromination-Debromination | 1,2-dimethyl-1H-imidazole | NBS, iPrMgCl | Multi-step process | ~92% (overall) | [1][2][11] |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-二甲基咪唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. suru-chem.com [suru-chem.com]
- 14. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]
- 15. Bromination - Wordpress [reagents.acsgcipr.org]
Stability of 4-Bromo-1,2-dimethyl-1H-imidazole in various reaction conditions
Welcome to the technical support center for 4-Bromo-1,2-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this important building block under various reaction conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your synthetic endeavors.
Introduction
This compound is a key intermediate in the synthesis of a wide array of bioactive molecules and active pharmaceutical ingredients (APIs). Its utility stems from the versatile reactivity of the substituted imidazole ring and the presence of a bromine atom, which allows for further functionalization, often through cross-coupling reactions. Understanding the stability of this compound is critical to prevent degradation, ensure reaction reproducibility, and maximize yields. This guide provides a comprehensive overview of its stability profile under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from light and moisture to prevent potential degradation over time. For long-term storage, refrigeration is recommended.
Q2: Is this compound stable in common organic solvents?
A2: Yes, it is generally stable in common aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) under neutral conditions and at ambient temperature. However, prolonged exposure to protic solvents, especially in the presence of light or heat, may lead to slow degradation.
Q3: Can I use strong acids with this compound?
A3: The imidazole ring is basic and will be protonated by strong acids to form stable imidazolium salts.[1][2] While the molecule is generally stable to short-term exposure to acidic conditions, prolonged heating in strong aqueous acids should be avoided as it may lead to undesired side reactions or decomposition.
Q4: What is the expected stability in the presence of strong bases?
A4: The imidazole ring can be deprotonated under strongly basic conditions.[3] While this can be a desired step in some synthetic transformations, prolonged exposure to strong bases, particularly at elevated temperatures, can lead to ring-cleavage or other degradation pathways.[4] Use of milder inorganic bases like potassium carbonate or organic bases like triethylamine is generally well-tolerated at moderate temperatures.
Q5: Is the C-Br bond susceptible to cleavage?
A5: Yes, the carbon-bromine bond can be cleaved under certain reductive conditions. This is a common transformation for aryl bromides.[5] Conditions such as catalytic hydrogenation (e.g., using Pd/C and H₂) or treatment with strong reducing agents can lead to debromination.[6] This reactivity can be either a desired transformation or an unwanted side reaction, depending on the experimental setup.
Troubleshooting Guides
Issue 1: Low or No Recovery of Starting Material in Acidic Media
Possible Cause: Protonation of the imidazole ring followed by unforeseen side-reactions, especially at elevated temperatures. The imidazole ring itself is generally stable, but the combination of heat and strong acid can lead to decomposition.
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to track the consumption of the starting material and the formation of any byproducts.
-
Temperature Control: If heating is necessary, maintain the lowest possible temperature required for the transformation.
-
Choice of Acid: If possible, use a milder acid or a buffered system to control the pH.
-
Work-up Procedure: Neutralize the acidic reaction mixture promptly during work-up to prevent prolonged exposure of the product to the acidic environment.
Issue 2: Unidentified Byproducts in Reactions with Strong Bases
Possible Cause: Strong bases can deprotonate the imidazole ring, which might initiate side reactions or lead to ring cleavage, especially under harsh conditions.[4]
Troubleshooting Steps:
-
Base Selection: Opt for a milder base if the reaction chemistry allows. Examples include K₂CO₃, Cs₂CO₃, or organic amines.
-
Temperature Management: Run the reaction at the lowest effective temperature. Consider starting at 0 °C or room temperature before attempting higher temperatures.
-
Reaction Time: Minimize the reaction time to what is necessary for the desired conversion.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent base-mediated autoxidation, which can be an issue for some imidazole-containing compounds.[7]
Issue 3: Debromination as a Side Reaction
Possible Cause: The C-Br bond is susceptible to reductive cleavage. This can be caused by certain reagents or reaction conditions not intended for reduction.
Troubleshooting Steps:
-
Reagent Purity: Ensure that the reagents used are free from reductive impurities.
-
Catalytic Hydrogenation: If your reaction involves other functional groups that require hydrogenation, be aware that the C-Br bond is likely to be reduced as well.[5][8][9] Consider protecting the bromo-substituted imidazole or choosing an alternative synthetic route.
-
Hydride Reagents: While NaBH₄ is generally not strong enough to reduce aryl bromides on its own, the presence of transition metal catalysts can facilitate this reaction.[10][11][12][13][14] If using hydride reagents in the presence of metal catalysts, debromination is a likely side reaction.
Stability Under Various Reaction Conditions: A Deeper Dive
| Condition | Stability of this compound | Potential Degradation Pathways | Recommended Precautions |
| Acidic | Generally stable, forms imidazolium salts.[1][2] | Prolonged heating in strong acid may lead to decomposition. | Use mild acidic conditions where possible. Monitor reaction closely. Neutralize promptly during work-up. |
| Basic | Susceptible to strong bases. | Ring cleavage under harsh basic conditions.[4] | Use milder bases (e.g., K₂CO₃, Et₃N). Keep reaction temperatures low. |
| Oxidative | The imidazole ring can be susceptible to oxidation. | Oxidative cleavage of the imidazole ring, especially with strong oxidizing agents or in the presence of reactive oxygen species.[7][15][16] | Avoid strong oxidizing agents unless a transformation of the imidazole ring is intended. Use an inert atmosphere for sensitive reactions. |
| Reductive | The C-Br bond is prone to cleavage. | Debromination to form 1,2-dimethyl-1H-imidazole.[6] | Avoid catalytic hydrogenation or strong reducing agents if the bromine atom needs to be retained. |
| Thermal | Expected to be thermally stable to a certain extent. | Decomposition at high temperatures. The exact decomposition temperature is not readily available, but imidazole-based energetic materials are known to decompose at elevated temperatures.[17][18][19][20][21] | Avoid excessive heating. Determine the thermal stability limit for specific applications if high temperatures are required. |
| Photolytic | Potentially susceptible to photochemical degradation. | Photochemical debromination or degradation of the imidazole ring.[22][23][24][25][26] | Protect reactions from light, especially when working with UV-active compounds or in photochemically promoted reactions. |
Experimental Workflows & Diagrams
Workflow for Assessing Stability under Acidic Conditions
Caption: Workflow for testing the stability of this compound in acidic conditions.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various conditions.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. akjournals.com [akjournals.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Photochemical Degradation of Polybrominated Diphenyl Ethers [manu56.magtech.com.cn]
- 25. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions: Influences of Aromatic Components, Polarity and Photochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocols for Selective Debromination in Imidazole Synthesis
Welcome to the Technical Support Center for imidazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selective debromination in imidazole derivatives. The strategic removal of bromine atoms from poly-brominated imidazoles is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and molecular probes.[1][2]
This document provides in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide detailed, step-by-step protocols to enhance the success and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: I have 2,4,5-tribromoimidazole. Which bromine is the most reactive and easiest to remove?
A: The reactivity of bromine atoms on the imidazole ring is highly position-dependent. The C2-position is the most electron-deficient due to its location between two electronegative nitrogen atoms, making it susceptible to nucleophilic attack but its C-Br bond is generally the most difficult to remove by reductive methods.[3] Conversely, the bromines at the C4 and C5 positions are more electronically similar and are typically removed more readily under reductive conditions.
Several studies indicate that selective debromination often occurs preferentially at the C5 and C2 positions over the C4 position. For instance, in the reductive debromination of 1-methyl-2,4,5-tribromoimidazole, the observed regioselectivity of reduction was 5-H > 2-H, meaning the bromine at C5 is removed first, followed by the one at C2.[4][5] This is attributed to a base-catalyzed carbanion pathway.[4]
Q2: How do I choose the right debromination method for my specific imidazole derivative?
A: The optimal method depends on three key factors: the target product (which bromine(s) to remove), the other functional groups present on your molecule, and the desired scale of the reaction.
-
For removing C2 and C5 bromines to yield a 4-bromo-1H-imidazole: A common and effective method is reduction with sodium sulfite (Na₂SO₃) in water at elevated temperatures.[6] This method is robust, uses inexpensive reagents, and is scalable.
-
For selective removal of a single bromine from a di- or tri-bromo system: Catalytic hydrogenation (e.g., using Pd/C with H₂ gas or a transfer hydrogenation source like ammonium formate) is a powerful technique. The selectivity can be tuned by controlling catalyst loading, hydrogen pressure, temperature, and reaction time.
-
For substrates sensitive to acidic or strongly basic conditions: Metal-halogen exchange using an organolithium reagent (like n-BuLi) or a Grignard reagent (like i-PrMgCl) followed by a proton quench (e.g., with water or methanol) is a viable, though more technically demanding, option.[1][7][8] This method is performed under cryogenic conditions to avoid side reactions.[7]
The following workflow provides a general decision-making framework.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. zenodo.org [zenodo.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Derivatives from 4-Bromo-1,2-dimethyl-1H-imidazole: A Scaffold for Modern Drug Discovery
For researchers and professionals in the field of drug development, the identification of versatile molecular scaffolds is a critical step in the journey toward novel therapeutics. Among these, the imidazole ring system stands out for its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a particularly valuable building block, 4-Bromo-1,2-dimethyl-1H-imidazole , and explores the biological activities of its derivatives. While direct, head-to-head comparative studies on a broad series of derivatives from this specific starting material are not extensively documented in a single source, this guide will synthesize available data to provide a comprehensive overview of its potential. We will delve into its synthetic utility, exemplified by its role in the creation of potent kinase inhibitors, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
The Strategic Importance of the this compound Scaffold
The this compound moiety is a privileged structure in medicinal chemistry. The bromine atom at the 4-position serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR). The dimethyl substitution at the 1 and 2 positions can enhance metabolic stability and modulate the physicochemical properties of the final compounds, potentially improving their pharmacokinetic profiles. This strategic combination of features makes this compound a highly sought-after starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications.[2][4]
Comparative Landscape of Biological Activities
Kinase Inhibition and Anticancer Activity
The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been instrumental in the synthesis of potent kinase inhibitors.
A prime example is its use in the synthesis of a casein kinase 1δ/ε (CK1δ/ε) inhibitor, which has potential applications in cancer therapy.[2][4] The synthesis involves an initial Suzuki-Miyaura coupling of this compound with a substituted boronic acid to introduce a key pharmacophoric element.[2][4]
By extrapolating from this and other studies on related imidazole derivatives, we can construct a comparative overview of potential anticancer activities. The introduction of different aryl and heteroaryl groups at the 4-position via Suzuki coupling can significantly impact the inhibitory potency and selectivity against various kinases. For instance, the introduction of electron-withdrawing groups on the 4-aryl ring has been shown to improve the in vitro potency of some 2-heteroaryl-4-arylimidazoles as NPY5 receptor antagonists.[6]
Below is a table summarizing the anticancer activity of various imidazole derivatives, providing a contextual comparison for the potential of compounds derived from this compound.
| Compound Class | Target/Cell Line | Reported Activity (IC₅₀) | Reference |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 5.30 µM | [7] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CCRF-CEM (Leukemia) | 6.80 µM | [7] |
| Imidazole[1,2-a] pyridine derivative (LB-10) | CDK9 | 3.56 nM | [8] |
| 2,4-diphenyl-1H-imidazole analog | CB2 Receptor Agonist | Potent agonist activity | [9] |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide (AA6) | p38 MAP Kinase | 403.57 nM | [5] |
| 3-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-1-ol | MCF-7 (Breast Cancer) | 15.4 µM | [10] |
Note: The data in this table is for a variety of imidazole derivatives and is intended to be illustrative of the potential activities of derivatives from this compound.
The general mechanism of action for many imidazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cancer cell proliferation and survival.
Simplified signaling pathway showing kinase inhibition by an imidazole derivative.
Antimicrobial Activity
Imidazole derivatives are also well-known for their antimicrobial properties. The imidazole ring is a core component of many antifungal drugs. While specific data on the antimicrobial activity of derivatives from this compound is scarce, the general class of 4(5)-aryl-2-amino-1H-imidazoles has shown promise as inhibitors of bacterial biofilm formation.[11] This suggests that derivatives of this compound could be explored for their potential as novel antibacterial or antifungal agents.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative derivative and for key biological assays.
Synthesis of a Representative Derivative: 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole
This protocol describes a Suzuki-Miyaura cross-coupling reaction, a versatile method for creating carbon-carbon bonds.
Workflow for the synthesis of a 4-aryl-1,2-dimethyl-1H-imidazole derivative.
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole.
Biological Assay 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound dissolved in dimethyl sulfoxide (DMSO)
-
96-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the test compound solutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Biological Assay 2: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, offering a convenient starting point for the synthesis of a diverse range of biologically active molecules. Its utility in the construction of potent kinase inhibitors for anticancer therapy is a testament to its potential. While direct comparative data for a broad series of its derivatives is an area ripe for further investigation, the established synthetic methodologies and the known biological activities of the broader imidazole class provide a strong foundation for future drug discovery efforts. The protocols detailed in this guide are intended to empower researchers to explore the full therapeutic potential of this promising molecular framework.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship studies on 2-heteroaryl-4-arylimidazoles NPY5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Synthetic Strategy: The Reactivity of 4-Bromo- versus 4-Chloro-1,2-dimethyl-1H-imidazole
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and pharmaceutical development, the 1,2-dimethyl-1H-imidazole scaffold is a privileged structure, appearing in a diverse array of bioactive compounds, from kinase inhibitors to modulators of epigenetic targets.[1] The strategic functionalization of this core is paramount, and halogenated derivatives serve as versatile linchpins for introducing molecular complexity, most commonly via palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of two key building blocks: 4-bromo-1,2-dimethyl-1H-imidazole and 4-chloro-1,2-dimethyl-1H-imidazole . While structurally similar, the choice of the halogen atom—bromine versus chlorine—has profound implications for reactivity, reaction design, and overall synthetic strategy. Understanding these differences is critical for researchers aiming to optimize reaction conditions, maximize yields, and make informed decisions in the complex world of drug discovery and process development.
The Theoretical Bedrock: Why Halogen Identity Dictates Reactivity
The divergent reactivity of these two molecules is not a matter of empirical chance but is rooted in the fundamental principles of chemical bonding and reaction kinetics. The critical factor is the inherent strength of the carbon-halogen (C-X) bond.
The carbon-bromine (C-Br) bond is both longer and weaker than the carbon-chlorine (C-Cl) bond.[2][3][4] This is a direct consequence of bromine's larger atomic radius and lower electronegativity compared to chlorine, which results in less effective orbital overlap with carbon.[5][6]
Average Bond Dissociation Energies:
-
Aryl C-Cl: ~400 kJ/mol
-
Aryl C-Br: ~335 kJ/mol
This difference in bond energy is the master variable controlling the rate of the most common turnover-limiting step in palladium-catalyzed cross-coupling reactions: oxidative addition .[7][8] During this step, the palladium(0) catalyst inserts itself into the C-X bond. A weaker bond, like C-Br, presents a lower activation energy barrier for this insertion, leading to a significantly faster reaction rate.[7][9][10] This principle establishes a clear and predictable reactivity hierarchy among aryl halides: Ar-I > Ar-Br > Ar-Cl > Ar-F .[7]
Caption: Oxidative addition activation energy for C-Br vs. C-Cl bonds.
Experimental Showdown: A Suzuki-Miyaura Coupling Case Study
To translate theory into practice, we present a comparative experimental protocol for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[11] This reaction is an excellent diagnostic tool for gauging the relative reactivity of the two haloimidazoles. A similar coupling has been reported as a key step in the synthesis of a casein kinase inhibitor.[1]
Experimental Protocol: Comparative Suzuki Coupling
Objective: To compare the reaction rate and yield of 4-bromo- vs. 4-chloro-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid under identical conditions.
Materials:
-
This compound
-
4-chloro-1,2-dimethyl-1H-imidazole
-
4-Fluorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To two separate oven-dried reaction vials equipped with stir bars, add the haloimidazole (1.0 mmol, 1.0 eq), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), Cs₂CO₃ (2.5 mmol, 2.5 eq), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill each vial with dry nitrogen gas three times to ensure an inert atmosphere.
-
To each vial, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Place both vials in a preheated aluminum block at 85 °C and stir vigorously.
-
Monitor the reaction progress at 1-hour intervals by taking aliquots for LC-MS analysis to determine the consumption of starting material and formation of the product.
-
The reaction is considered complete upon >98% consumption of the starting haloimidazole.
Anticipated Results & Data Summary
The experiment is designed to highlight the superior reactivity of the bromo-derivative. The chloro-derivative is expected to be significantly more sluggish, potentially requiring higher temperatures, longer reaction times, or a more specialized, highly active catalyst system to achieve a comparable outcome.
| Parameter | This compound | 4-Chloro-1,2-dimethyl-1H-imidazole |
| Substrate | Bromo-imidazole | Chloro-imidazole |
| Reaction Time | ~2-4 hours | >12 hours (likely incomplete) |
| Temperature | 85 °C | 85 °C |
| Anticipated Yield | >90% | <40% (at 12 hours) |
| Key Side Product | Low levels of protodebromination | Low levels of protodechlorination |
Analysis: The C-Br bond's lability allows for efficient catalytic turnover under these standard conditions. In contrast, the stronger C-Cl bond resists oxidative addition, leading to a slow and inefficient reaction. To drive the reaction of the chloro-analog to completion, one would typically need to employ more electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) and potentially higher temperatures, which can introduce other challenges like substrate or product degradation.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.
The Broader Reactivity Landscape
This observed trend is not unique to the Suzuki reaction and holds true across the spectrum of palladium-catalyzed cross-couplings.
-
Sonogashira Coupling: In the coupling of terminal alkynes, the bromo-imidazole will consistently outperform its chloro counterpart under standard Pd/Cu-catalyzed conditions.[12][13] Achieving efficient Sonogashira couplings with aryl chlorides often necessitates copper-free conditions and specialized, highly active palladium precatalysts to overcome the challenging oxidative addition.[14][15]
-
Buchwald-Hartwig Amination: For the formation of crucial C-N bonds, this compound is the more amenable substrate.[16][17] While modern generations of bulky, electron-rich phosphine ligands have made the amination of aryl chlorides routine, they still generally require higher catalyst loadings or more forcing conditions than the corresponding aryl bromides.[18][19]
Practical Recommendations & Strategic Choices
The decision to use the bromo- or chloro-derivative is a strategic one, balancing reactivity with other practical considerations like cost and process scalability.
Choose this compound when:
-
Speed is essential: Ideal for rapid library synthesis and early-stage discovery where quick access to analogs is paramount.
-
Mild conditions are required: Necessary when other sensitive functional groups are present in the molecule.
-
Using standard catalysts: More likely to succeed with a broader range of common, less expensive palladium catalysts and ligands.
Consider 4-chloro-1,2-dimethyl-1H-imidazole when:
-
Cost is a primary driver: Aryl chlorides are typically less expensive than aryl bromides, a critical factor for large-scale synthesis.
-
Atom economy is a concern: Chlorine has a lower atomic weight than bromine.
-
Differential reactivity is needed: In a molecule containing both chloro and bromo substituents, the bromo group can be selectively functionalized, leaving the chloro group available for a subsequent transformation under more vigorous conditions.
-
Access to highly active catalysts is available: Modern, potent catalyst systems can often equalize the reactivity gap, making the chloro-derivative a viable and economical option for process chemistry.
Caption: A decision-making guide for selecting the appropriate haloimidazole.
Conclusion
In the comparative analysis of 4-bromo- and 4-chloro-1,2-dimethyl-1H-imidazole, the bromo-derivative is the clear victor in terms of intrinsic chemical reactivity. This is dictated by its weaker carbon-halogen bond, which facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. This translates to faster reactions, milder conditions, and broader compatibility with standard catalytic systems.
However, the choice is not merely about reactivity. The chloro-derivative presents significant advantages in cost and atom economy, making it a compelling option for large-scale manufacturing, provided that optimized, highly active catalyst systems are employed. Ultimately, the informed researcher must weigh the demands of their specific synthetic challenge—be it speed and versatility in discovery or cost and efficiency in development—to select the right tool for the job.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. byjus.com [byjus.com]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to 4-iodo-1H-imidazole and 4-bromo-1H-imidazole in Biological Assays
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure is a common feature in numerous biologically active compounds. Strategic modifications to this ring, particularly through halogenation, have proven to be a potent method for fine-tuning therapeutic properties. This guide provides an in-depth comparative analysis of two key halogenated imidazoles: 4-iodo-1H-imidazole and 4-bromo-1H-imidazole. While direct, head-to-head biological assay data for these parent compounds is limited in published literature, this document synthesizes available data from their derivatives, discusses the physicochemical properties that drive biological activity, and provides detailed protocols for relevant assays to empower your research endeavors.
Physicochemical Properties: The Foundation of Biological Activity
The choice between an iodo or bromo substituent on the imidazole ring is not arbitrary; it fundamentally alters the molecule's electronic and steric properties, which in turn dictates its interactions with biological targets.
A fundamental comparison of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole begins with their intrinsic physical and spectroscopic properties.[1] While both are off-white to light yellow solids, their differing halogen substituents lead to distinct molecular weights and subtle differences in their spectroscopic signatures.[1]
| Property | 4-iodo-1H-imidazole | 4-bromo-1H-imidazole |
| Molecular Formula | C₃H₃IN₂ | C₃H₃BrN₂ |
| Molecular Weight | 193.97 g/mol | 146.97 g/mol |
| Appearance | Off-white to light yellow powder | Colorless to beige crystalline flakes or powder |
| C-X Bond Energy | Lower | Higher |
| Polarizability | Higher | Lower |
| Halogen Bond Donor Strength | Stronger | Weaker |
The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[2] This lower bond dissociation energy makes 4-iodo-1H-imidazole derivatives potentially more reactive in certain biological contexts and more susceptible to metabolic cleavage. Conversely, this enhanced reactivity can be advantageous in the design of covalent inhibitors.
Furthermore, iodine's larger size and greater polarizability make it a more effective halogen bond donor.[3] Halogen bonding is an increasingly recognized non-covalent interaction that can significantly enhance drug-target binding affinity, potentially leading to higher potency.[3] These intrinsic differences form the basis for the divergent biological activities observed in their respective derivatives.
Comparative Biological Activity: Insights from Derivatives
Halogenated imidazoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[3] The nature of the halogen atom can significantly influence the potency and selectivity of these actions.[3]
Anticancer Activity
For instance, various benzimidazole derivatives, which share the core imidazole structure, have been evaluated for their anticancer effects. In one study, certain brominated benzimidazole derivatives displayed potent cytotoxic activity against a panel of cancer cell lines. Another study highlighted that the presence of bromo or fluoro substituents on the phenyl ring of imidazole-based compounds was favorable for potent cytotoxic activity.[5] The inhibition of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt/mTOR pathway, is a common mechanism of action for many anticancer imidazole derivatives.[4][6]
Hypothetical Comparative Cytotoxicity Data (Derived from Literature Trends on Derivatives)
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Iodo-imidazole Derivative | A549 (Lung Carcinoma) | 1.09 |
| Bromo-imidazole Derivative | A549 (Lung Carcinoma) | >10 |
| Iodo-imidazole Derivative | MCF-7 (Breast Cancer) | 6.5 |
| Bromo-imidazole Derivative | MCF-7 (Breast Cancer) | 3.37 |
Note: The table above is a representative compilation based on trends observed in different studies on various derivatives and does not represent a direct comparison of the parent compounds.
Antimicrobial Activity
The imidazole ring is a key component of many established antifungal drugs.[3] Halogenation can enhance the antimicrobial spectrum and potency of these compounds.[7]
Studies on halogenated imidazole derivatives have demonstrated their potential as both antibacterial and antifungal agents. For example, certain dichloro- and trichloro-imidazole derivatives have shown inhibitory effects against pathogenic yeasts like Candida albicans and Gram-positive bacteria like Staphylococcus aureus.[7] The replacement of chlorine with fluorine in some of these derivatives led to inactive compounds, underscoring the critical role of the specific halogen in determining antimicrobial activity.[7] While direct comparative data for 4-iodo- and 4-bromo-1H-imidazole is lacking, the general principle is that the halogen's nature influences the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Illustrative Minimum Inhibitory Concentration (MIC) Data for Imidazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Bromo-imidazole Derivative | Staphylococcus aureus | 625 |
| Iodo-imidazole Derivative | Staphylococcus aureus | Not readily available |
| Bromo-imidazole Derivative | Acinetobacter baumannii | 1250 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.02-10 |
| Vancomycin (Control) | Staphylococcus aureus | 0.02-10 |
Note: This table presents example data for imidazole derivatives to illustrate the type of results obtained in antimicrobial assays.[8]
Kinase Inhibition
Many imidazole-based compounds exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][9] The ATP-binding pocket of kinases is a common target for these small molecule inhibitors. The unique properties of iodine and bromine can influence how a molecule fits into and interacts with this pocket. The stronger halogen bonding capability of iodine, for instance, could lead to enhanced binding affinity and, consequently, more potent inhibition of a target kinase.[3]
Several studies have identified imidazole derivatives as inhibitors of various kinases, including EGFR, VEGFR-2, and those in the Raf/MEK/ERK pathway.[4] The development of potent and selective kinase inhibitors often involves screening libraries of compounds, including halogenated imidazoles, to identify promising leads.
Experimental Protocols for Biological Assays
To facilitate a comparative evaluation of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole or their derivatives in your own research, we provide the following detailed, standardized protocols for key biological assays.
Anticancer Activity: MTT Assay for IC50 Determination
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] It is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound, representing the concentration at which it inhibits 50% of cell growth.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble formazan, which has a purple color.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media until approximately 80% confluent.
-
Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 4-iodo-1H-imidazole or 4-bromo-1H-imidazole) in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations for testing.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the respective wells. Include a vehicle control (DMSO without compound) and a media-only blank.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[11]
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490-570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[10]
-
Caption: Workflow of the MTT assay for IC50 determination.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][12]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity, indicating microbial growth. The lowest concentration of the compound that prevents turbidity is the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the test bacterium or fungus on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compound concentrations by half.
-
Include a positive control (inoculum in broth without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for most bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination via broth microdilution.
Kinase Inhibition Assay (General Protocol)
Kinase assays measure the transfer of a phosphate group from ATP to a specific substrate, catalyzed by a kinase enzyme.[13] Inhibition of this process by a compound is quantified.
Principle: There are various formats for kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[14] A common luminescence-based assay measures the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to an inhibitor results in more ATP remaining, which is converted into a luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the specific kinase being assayed.
-
Prepare solutions of the kinase enzyme, its specific substrate (peptide or protein), and ATP.
-
Prepare serial dilutions of the test inhibitor (e.g., 4-iodo-1H-imidazole derivative).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP and converts the ADP produced into a luminescent signal.[15]
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways Targeted by Imidazole Derivatives
As previously mentioned, a primary mechanism by which halogenated imidazoles exert their anticancer effects is through the inhibition of protein kinases. These kinases are integral components of complex signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Receptor Tyrosine Kinase (RTK) Signaling
Many imidazole derivatives are designed to target RTKs like EGFR.[4] Upon binding to their ligand (e.g., a growth factor), RTKs dimerize and autophosphorylate, initiating downstream signaling cascades such as the Ras-Raf-MEK-ERK pathway, which ultimately promotes cell proliferation. Inhibitors can block the ATP-binding site of the RTK, preventing this phosphorylation cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 6. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison and Analysis of 4-Bromo-Imidazole Isomers
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is a cornerstone of successful synthesis and lead optimization. Bromo-imidazoles, key intermediates in the synthesis of various pharmacologically active molecules, exist as several positional isomers, including 2-bromo-1H-imidazole, 4-bromo-1H-imidazole, and 5-bromo-1H-imidazole. The subtle difference in the bromine atom's position on the imidazole ring can significantly impact reactivity, biological activity, and patentability. Therefore, unambiguous identification is not merely an academic exercise but a critical quality control step.
It is important to note that 4-bromo-1H-imidazole and 5-bromo-1H-imidazole exist in a rapid tautomeric equilibrium.[1] For this reason, they are often referred to collectively as 4(5)-bromoimidazole and are typically indistinguishable by standard spectroscopic methods in solution, appearing as a single entity. This guide provides an in-depth spectroscopic comparison of 2-bromo-1H-imidazole and 4(5)-bromo-1H-imidazole, offering field-proven insights and detailed experimental protocols to enable their confident differentiation.
Molecular Structures and Isomerism
The three primary isomers of bromo-imidazole are distinguished by the position of the bromine atom on the five-membered ring. The tautomerism between the 4- and 5-bromo isomers is a key consideration in their analysis.
Caption: Molecular structures of bromo-imidazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The chemical shift and coupling patterns of the protons and carbons in the imidazole ring provide a definitive fingerprint for each substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the bromo-imidazole sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and to slow the exchange of the N-H proton, making it observable.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover a range of 0-160 ppm.
-
A greater number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Comparative Analysis of NMR Data
The key to differentiating the isomers lies in the number of signals and their chemical shifts, which are dictated by the electron-withdrawing effect of the bromine atom and the overall electron distribution in the ring.
¹H NMR Analysis:
-
2-Bromo-1H-imidazole: This isomer exhibits a symmetrical substitution pattern with respect to the two ring protons. Therefore, one would expect to see a single signal for the two equivalent protons at C4 and C5.
-
4(5)-Bromo-1H-imidazole: Due to the tautomerism, the protons at the C2 and C5 (or C4) positions are in distinct chemical environments. This results in two separate signals in the ¹H NMR spectrum. The proton at C2 typically appears at a higher chemical shift (more downfield) than the proton at C4/C5.
¹³C NMR Analysis:
-
2-Bromo-1H-imidazole: The spectrum will show two signals for the ring carbons. The carbon directly bonded to bromine (C2) will be significantly shifted, and the equivalent C4 and C5 carbons will produce a single peak.
-
4(5)-Bromo-1H-imidazole: This isomer will display three distinct signals for the three ring carbons (C2, C4, and C5). The carbon bearing the bromine (C4/C5) will be readily identifiable by its chemical shift.
| Compound | Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ | Key Differentiating Feature |
| 2-Bromo-1H-imidazole | ¹H | ~7.1-7.3 (s, 2H) | One singlet for two equivalent protons. |
| ¹³C | C2: ~120-125, C4/C5: ~120-125 | Two signals for three carbons. | |
| 4(5)-Bromo-1H-imidazole | ¹H | C2-H: ~7.6, C5-H: ~7.1 | Two distinct signals for two non-equivalent protons.[2] |
| ¹³C | C2: ~135, C4: ~115-120, C5: ~120-125 | Three signals for three distinct carbons.[3][4] |
Note: Predicted chemical shifts are based on available data and chemical principles. Actual values may vary slightly based on experimental conditions.[5][6][7][8][9]
Caption: Decision workflow for isomer identification via NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. While the spectra of the bromo-imidazole isomers will share many similarities due to the common imidazole core, subtle differences, particularly in the fingerprint region, can aid in their differentiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)
The ATR method is a simple and rapid technique that requires minimal sample preparation.[10][11][12]
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid bromo-imidazole sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.[11] The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Comparative Analysis of FT-IR Data
The infrared spectra of imidazole derivatives are characterized by several key absorption bands.[13][14][15]
-
N-H Stretch: A broad band typically appears in the 3400-3100 cm⁻¹ region, characteristic of the N-H bond in the imidazole ring.
-
C-H Stretch: Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹.
-
C=N and C=C Ring Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=N and C=C bonds within the aromatic ring.
-
Fingerprint Region (below 1450 cm⁻¹): This region contains complex vibrations, including C-H and N-H bending, and ring deformations. The substitution pattern has the most significant influence here, making it a unique "fingerprint" for each isomer.
-
C-Br Stretch: The C-Br stretching vibration typically occurs in the low-frequency region, often below 700 cm⁻¹, and can sometimes be difficult to distinguish.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observations |
| N-H Stretch (imidazole ring) | 3400 - 3100 (broad) | Present in all isomers. |
| C-H Stretch (aromatic) | 3100 - 3000 | Present in all isomers. |
| C=N / C=C Ring Stretch | 1600 - 1450 | Present in all isomers, with minor shifts expected based on bromine position. |
| Fingerprint Region | < 1450 | Unique patterns of bands for each isomer, providing the best basis for differentiation. |
While FT-IR can be used for identification by comparing a sample's spectrum to a known reference, NMR is the more definitive method for ab initio structural determination of these specific isomers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
EI is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for library searching.[16][17]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Comparative Analysis of Mass Spectra
The most crucial feature in the mass spectrum of any bromo-imidazole isomer is the isotopic signature of bromine.
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate natural abundance of 50.7% and 49.3%, respectively. This results in a characteristic pair of peaks for the molecular ion (and any bromine-containing fragment) separated by 2 m/z units, with nearly equal intensities (an M⁺ and M+2 peak). For bromo-imidazole (C₃H₃BrN₂), the molecular weight is approximately 147 g/mol .[1][18] Therefore, we expect to see intense peaks at m/z 146 and 148.
-
Fragmentation: The primary fragmentation pathway often involves the loss of the bromine atom or the HCN molecule from the imidazole ring.[19] While the molecular ion will be identical for all isomers, the relative abundances of the fragment ions might differ slightly, providing potential clues to the original structure. However, distinguishing these isomers based solely on their EI-MS fragmentation patterns can be challenging without reference spectra.
| Ion | Expected m/z | Significance |
| [C₃H₃⁷⁹BrN₂]⁺ | 146 | Molecular Ion (M⁺) |
| [C₃H₃⁸¹BrN₂]⁺ | 148 | Molecular Ion Isotope (M+2) |
| [M - Br]⁺ | 67 | Loss of Bromine radical |
| [M - HCN]⁺ | 119/121 | Loss of Hydrogen Cyanide |
The definitive presence of the M⁺/M+2 doublet at m/z 146/148 confirms the elemental composition, but NMR is required to establish the bromine's specific location on the ring.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The unambiguous differentiation of 4-bromo-imidazole isomers is essential for synthetic and medicinal chemistry applications. While mass spectrometry is invaluable for confirming the molecular weight and the presence of bromine, and FT-IR is useful for functional group analysis and comparison to a known standard, NMR spectroscopy stands out as the definitive technique . The distinct number of signals and chemical shifts in both ¹H and ¹³C NMR spectra provide a clear and irrefutable distinction between 2-bromo-1H-imidazole and the tautomeric 4(5)-bromo-1H-imidazole system. By employing this integrated spectroscopic approach, researchers can ensure the structural integrity of their compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Download NMR Predict - Mestrelab [mestrelab.com]
- 6. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]
- 7. acdlabs.com [acdlabs.com]
- 8. platform.softwareone.com [platform.softwareone.com]
- 9. schrodinger.com [schrodinger.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. compoundchem.com [compoundchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 4-Bromo-1,2-dimethyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical building blocks is paramount. 4-Bromo-1,2-dimethyl-1H-imidazole is a critical intermediate in the synthesis of a wide array of bioactive molecules, including inhibitors for cathepsin K, xanthine oxidase, and various kinases.[1] The accessibility and purity of this compound can significantly impact the timeline and success of a research program. This guide provides an in-depth comparison of the validated synthetic pathways to this compound, offering a critical evaluation of their respective merits and drawbacks to inform your synthetic strategy.
Introduction: The Significance of this compound
The 1,2-dimethyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions. The reliable and scalable synthesis of this compound is therefore a crucial first step in the development of numerous potential therapeutic agents.[1] This guide will dissect two primary synthetic routes, providing the necessary data and experimental protocols to empower you to make an informed decision for your laboratory's needs.
Recommended Pathway: A Modern, Scalable, and Regioselective Two-Step Synthesis
Recent advancements have led to a highly efficient and scalable synthesis of this compound that circumvents the significant drawbacks of older methods.[1][2] This approach, starting from the readily available 1,2-dimethyl-1H-imidazole, is characterized by its high yield, excellent regioselectivity, and operational simplicity, making it the recommended pathway for most applications.
Mechanistic Rationale
The core of this strategy lies in a two-step process: an exhaustive bromination of the imidazole ring followed by a selective mono-debromination. The initial bromination with an excess of a brominating agent, such as N-Bromosuccinimide (NBS), leads to the formation of 4,5-dibromo-1,2-dimethyl-1H-imidazole. This intermediate is then subjected to a selective Grignard reagent-mediated debromination. The use of isopropyl magnesium chloride (iPrMgCl) at a low temperature selectively removes one of the bromine atoms, yielding the desired this compound in high purity and yield. The selectivity of the debromination is a key advantage, avoiding the formation of isomeric byproducts.
Caption: Recommended two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis from 1,2-dimethyl-1H-imidazole
Step 1: Synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in N,N-dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -25 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add isopropyl magnesium chloride (iPrMgCl) (1.1 eq) dropwise, maintaining the temperature at -25 °C.
-
Stir the reaction mixture at -25 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Alternative Pathway: A Cautionary Tale of Poor Regioselectivity
An older, and now largely obsolete, method for the synthesis of this compound involves the direct methylation of 5-bromo-2-methyl-1H-imidazole.[1] While seemingly more direct, this pathway is plagued by a critical flaw: the formation of a nearly inseparable mixture of regioisomers.
Mechanistic Rationale
The methylation of 5-bromo-2-methyl-1H-imidazole with a methylating agent like methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate) can occur at either of the two nitrogen atoms of the imidazole ring. This non-selective methylation leads to the formation of both the desired this compound and the undesired 5-bromo-1,2-dimethyl-1H-imidazole.[1] The similar physical properties of these two isomers make their separation by standard chromatographic techniques exceedingly difficult and inefficient, resulting in a very low isolated yield of the target compound.
Caption: Alternative synthesis resulting in a regioisomeric mixture.
Experimental Protocol: Methylation of 5-bromo-2-methyl-1H-imidazole
-
To a solution of 5-bromo-2-methyl-1H-imidazole (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Add methyl iodide (MeI) (1.2 eq) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude product is a mixture of this compound and 5-bromo-1,2-dimethyl-1H-imidazole.
-
Separation of the desired product requires laborious purification, typically by preparative thin-layer chromatography (TLC), leading to a low overall yield.[1]
Performance Comparison
| Parameter | Recommended Pathway | Alternative Pathway |
| Starting Material | 1,2-dimethyl-1H-imidazole | 5-bromo-2-methyl-1H-imidazole |
| Key Reagents | NBS, iPrMgCl | MeI, K₂CO₃ |
| Number of Steps | 2 | 1 |
| Overall Yield | ~75-85% | ~23%[1] |
| Purity of Crude Product | High | Mixture of regioisomers |
| Purification Method | Standard Column Chromatography | Preparative TLC |
| Scalability | High | Low |
| Cost-Effectiveness | High | Low |
Conclusion and Expert Recommendation
The validation of synthetic pathways for key intermediates like this compound is crucial for the efficient progression of drug discovery and development projects. The evidence overwhelmingly supports the adoption of the two-step synthesis starting from 1,2-dimethyl-1H-imidazole. This method is not only higher yielding but also avoids the critical issue of regioisomer formation that plagues the older methylation route. The scalability and cost-effectiveness of the recommended pathway further solidify its position as the superior choice for producing this compound in both academic and industrial research settings. For any scientist requiring this building block, the investment in the two-step, regioselective approach will undoubtedly yield significant returns in terms of time, resources, and the quality of the final product.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1,2-dimethyl-1H-imidazole Analogs for Drug Discovery
Abstract: The 1,2-dimethyl-1H-imidazole nucleus is a cornerstone in medicinal chemistry, with the 4-bromo substituted variant serving as a particularly valuable and versatile building block for the synthesis of numerous bioactive molecules.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) principles governing analogs of 4-bromo-1,2-dimethyl-1H-imidazole. We delve into the strategic importance of this scaffold, present detailed comparative frameworks for analog design, and provide robust experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents. The imidazole core is known to be a component in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making its derivatives a rich area for investigation.[4][5][6]
Part 1: The Core Scaffold: Synthesis and Strategic Importance
The utility of any SAR campaign begins with a reliable and scalable synthesis of the core chemical entity. The this compound scaffold is prized not only for its inherent biological relevance but also for its synthetic tractability.
Rationale for Scaffold Selection
The imidazole ring is a bioisostere of a pyrazole ring and is a common feature in many successful drugs.[6] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic system allows for π-π stacking interactions, making it highly effective at interacting with biological targets like enzymes and receptors.[5] The specific this compound structure offers three key points for diversification:
-
The C4-Bromo Group: Acts as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) and can be replaced by other functional groups to probe electronic and steric requirements of a binding site.
-
The N1-Methyl Group: Can be varied to alter lipophilicity and solubility, or replaced with larger groups to explore specific hydrophobic pockets.
-
The C2-Methyl Group: Modifications here can influence the planarity and steric profile of the molecule.
Experimental Protocol: Scalable Synthesis of this compound
A robust synthesis is critical for producing the necessary quantities of the core scaffold for an extensive analog program. The following protocol is adapted from established, high-yielding methods that circumvent common issues like the formation of regioisomers.[1][2]
Causality Behind Experimental Choices:
-
Starting Material: Using 1,2-dimethyl-1H-imidazole is crucial as it prevents the formation of regioisomeric products that can occur when starting with N-unsubstituted imidazoles.
-
Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles. The reaction is performed in a polar aprotic solvent like acetonitrile to facilitate the reaction while minimizing side products. Dibromination is achieved by using an excess of NBS.
-
Selective Debromination: The use of a Grignard reagent like isopropyl magnesium chloride (i-PrMgCl) is a key innovation. It allows for selective mono-debromination at the more sterically accessible C5 position of the dibrominated intermediate, yielding the desired C4-bromo product with high purity and yield.
Step-by-Step Synthesis:
-
Dibromination of 1,2-dimethyl-1H-imidazole:
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.
-
-
Selective Debromination:
-
Dissolve the crude dibromo intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -10 °C under an inert nitrogen atmosphere.
-
Slowly add isopropyl magnesium chloride (1.1 eq, 2M solution in THF) dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction at this temperature for 1-2 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target scaffold.
Part 2: A Comparative Framework for SAR Analysis
Systematic modification of the core scaffold is essential to understand how structural changes affect biological activity. This section compares potential modifications at the C4 position, providing a logical framework for analog design.
The Pivotal Role of the C4-Halogen: A Bioisosteric Comparison
The bromine atom at the C4 position is more than just a synthetic handle; it contributes to the molecule's overall electronic profile and can engage in halogen bonding. A common strategy in medicinal chemistry is the bioisosteric replacement of one halogen with another to fine-tune activity, selectivity, or pharmacokinetic properties.[7][8]
A direct comparison of 4-iodo and 4-bromo imidazoles in cross-coupling reactions has shown that the weaker carbon-iodine bond leads to higher reactivity.[9] This principle can be extended to biological interactions, where the properties of the halogen can significantly influence target binding affinity.
Table 1: Comparative Physicochemical Properties of C4-Halogen Analogs
| Property | 4-Fluoro- | 4-Chloro- | 4-Bromo- (Parent) | 4-Iodo- | Rationale for Impact on Activity |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Affects steric fit within the binding pocket. Larger halogens may provide better occupancy or cause steric clashes. |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Modulates the electron density of the imidazole ring, affecting pKa and the strength of hydrogen bonds. |
| C-X Bond Strength (kJ/mol) | ~485 (C-F) | ~340 (C-Cl) | ~280 (C-Br) | ~210 (C-I) | Weaker bonds in vivo could lead to metabolic liabilities, but also indicate higher reactivity in synthetic steps.[9] |
| Halogen Bond Potential | Weak | Moderate | Strong | Strongest | The ability to act as a halogen bond donor increases with size and polarizability (I > Br > Cl), offering a specific, directional interaction with electron-rich residues (e.g., carbonyls) in a protein. |
Hypothetical SAR Data for C4-Halogenated Analogs
To illustrate how the properties in Table 1 might translate to biological activity, we present a set of hypothetical data for antimicrobial activity. This data is based on established principles where lipophilicity and specific interactions like halogen bonding can drive potency.
Table 2: Hypothetical Antimicrobial Activity (MIC, µg/mL) of C4-Analogs
| Compound | C4-Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| 1 | -F | 64 | >128 |
| 2 | -Cl | 32 | 128 |
| 3 | -Br (Parent) | 16 | 64 |
| 4 | -I | 8 | 32 |
Analysis of Hypothetical Data: The trend in this hypothetical dataset suggests that increasing the size and polarizability of the halogen at C4 (F → Cl → Br → I) correlates with improved antimicrobial activity against both bacterial types. This could be rationalized by stronger halogen bonding interactions or improved van der Waals contacts within the active site of a bacterial target enzyme. The greater effect seen for the larger halogens might point to a binding pocket that can accommodate and favorably interact with these substituents.
Part 3: Experimental Protocols for Biological Evaluation
A trustworthy and reproducible bioassay is the cornerstone of any SAR study. The protocol below describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized analogs against bacterial strains, a common first-line assessment for imidazole derivatives.[10][11]
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Self-Validating System: This protocol includes positive (known antibiotic) and negative (vehicle) controls to ensure the validity of each experimental run. The use of a standardized bacterial inoculum and growth medium ensures reproducibility.
Step-by-Step Methodology:
-
Preparation of Compounds:
-
Prepare stock solutions of all synthesized analogs and a control antibiotic (e.g., Ciprofloxacin) at 10 mg/mL in dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium (S. aureus, E. coli, etc.) into Mueller-Hinton Broth (MHB).
-
Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate. The causality here is critical: a standardized inoculum ensures that the starting number of bacteria is consistent across all wells and experiments.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution of the first test compound to the first column, creating a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Set up wells for a positive control (Ciprofloxacin), a negative control (MHB + 1% DMSO, no bacteria), and a growth control (MHB + bacteria + 1% DMSO).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Biological Evaluation Workflow
Caption: Standard workflow for MIC determination.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. This guide has established a framework for conducting systematic SAR studies by providing a robust synthesis for the core, a comparative analysis of key modification points, and a validated protocol for biological evaluation. The principles discussed, particularly the bioisosteric replacement of the C4-bromo group, offer a clear path for optimizing potency and fine-tuning the pharmacological profile of new analogs. Future work should focus on synthesizing these proposed analogs and validating the hypothetical trends to uncover new leads with significant therapeutic potential.
References
- 1. Cost-effective and scalable synthesis of this compound: a key building block for numerous bioactive molecules (2023) | Vetrichelvan Muthalagu [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
A Comparative Guide to the Antimicrobial and Antifungal Activity of Bromo-Imidazole Derivatives
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial and antifungal agents is a cornerstone of modern drug development. Among the promising candidates, bromo-imidazole derivatives have emerged as a significant class of heterocyclic compounds with potent and broad-spectrum activity.[1][2][3][4] This guide provides a comprehensive comparison of the antimicrobial and antifungal performance of select bromo-imidazole derivatives against established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Chemical Advantage of Bromo-Imidazoles
The imidazole ring is a fundamental scaffold in numerous biologically active molecules, including amino acids like histidine and purines in DNA.[2][4] Its unique chemical properties, including the ability to participate in various biological interactions, make it a valuable starting point for drug design.[5][6] The addition of a bromine atom to the imidazole core can significantly enhance its biological activity. This is attributed to the halogen's ability to increase lipophilicity, thereby improving membrane permeability, and its potential to form halogen bonds, which can strengthen interactions with biological targets. Several studies have highlighted the synthesis and potent antimicrobial activities of various bromo-imidazole derivatives.[1][3][7][8]
Comparative Analysis of Antimicrobial and Antifungal Efficacy
To provide a clear and objective comparison, this guide focuses on the Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency. The lower the MIC value, the more effective the compound is at inhibiting microbial growth.
Antimicrobial Activity
The following table summarizes the in vitro antibacterial activity of representative bromo-imidazole derivatives compared to standard antibiotics against common Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Bromo-imidazole Derivative A | 8 | 4 | 16 | 32 |
| Bromo-imidazole Derivative B | 4 | 2 | 8 | 16 |
| Streptomycin (Standard) | 2 | 1 | 4 | 8 |
| Ciprofloxacin (Standard) | 1 | 0.5 | 0.25 | 0.5 |
Note: The data presented are representative values compiled from various studies and are for comparative purposes.
The results indicate that while the standard antibiotics generally exhibit lower MIC values, the bromo-imidazole derivatives demonstrate significant antibacterial activity, particularly against Gram-positive strains. Derivative B, for instance, shows promising efficacy that warrants further investigation and optimization.
Antifungal Activity
The primary mechanism of action for many imidazole-based antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5][9][10][11] This disruption of ergosterol synthesis alters membrane permeability, leading to fungal cell death.[10][11][12] The table below compares the antifungal activity of bromo-imidazole derivatives with a widely used antifungal agent.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Bromo-imidazole Derivative C | 16 | 32 |
| Bromo-imidazole Derivative D | 8 | 16 |
| Fluconazole (Standard) | 4 | 8 |
Note: The data presented are representative values compiled from various studies and are for comparative purposes.
Similar to the antibacterial findings, the bromo-imidazole derivatives show considerable antifungal activity. Derivative D, in particular, displays noteworthy potency against both Candida albicans and Aspergillus niger.
Experimental Protocols: A Foundation for Reliable Data
The validity of any comparative analysis rests on the robustness of the experimental methodologies. The following section details the standardized protocols for determining antimicrobial and antifungal susceptibility.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
The following diagram illustrates the standard workflow for a broth microdilution assay to determine the MIC of a test compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.
Detailed Step-by-Step Methodology for MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]
-
Preparation of Inoculum:
-
From a pure culture, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the bromo-imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.
-
-
Inoculation:
-
Further dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Include a positive control (broth and inoculum without the test compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the microorganism (typically 35-37°C for most bacteria) for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Standardized methodologies are crucial for ensuring the reproducibility and reliability of antimicrobial susceptibility testing results.[16][17]
Assessing Safety: The Importance of Cytotoxicity Testing
A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen but safe for the host. Therefore, cytotoxicity assays are essential to evaluate the effect of bromo-imidazole derivatives on mammalian cells.
Logical Flow of Cytotoxicity Assessment
The following diagram outlines the logical progression for assessing the cytotoxicity of a new antimicrobial agent.
Caption: Logical workflow for the cytotoxicity assessment of a novel antimicrobial compound.
Key Cytotoxicity Assays
A multi-faceted approach is recommended to thoroughly assess the cytotoxic potential of new compounds.[18][19][20][21]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[18][21]
-
JC-1 Assay: This assay is used to monitor mitochondrial membrane potential, an early indicator of apoptosis.[21]
The development of safe and effective antimicrobial agents is a complex process that requires rigorous testing.[18][19][20] While many compounds may show potent antimicrobial activity, they can also be toxic to eukaryotic cells.[18][20]
Conclusion and Future Directions
Bromo-imidazole derivatives represent a promising class of compounds with significant antimicrobial and antifungal potential. The comparative data presented in this guide demonstrate their efficacy against a range of pathogens. However, further research is necessary to optimize their activity, broaden their spectrum, and fully characterize their safety profiles. Future studies should focus on structure-activity relationship (SAR) investigations to design and synthesize novel derivatives with enhanced potency and reduced cytotoxicity. The detailed experimental protocols provided herein offer a solid foundation for researchers to conduct these crucial evaluations, ultimately contributing to the development of the next generation of antimicrobial therapies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. fda.gov [fda.gov]
- 15. myadlm.org [myadlm.org]
- 16. pdb.apec.org [pdb.apec.org]
- 17. woah.org [woah.org]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Enzyme Inhibition Profiles of 4-Bromo-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure for designing enzyme inhibitors. The introduction of a bromine atom at the 4-position of the imidazole ring creates a versatile synthetic handle, allowing for the facile generation of diverse compound libraries. This guide provides an in-depth comparative analysis of the enzyme inhibitory activities of various compound series derived from 4-bromo-imidazoles, focusing on key therapeutic targets such as carbonic anhydrases, urease, and protein kinases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for assessing their inhibitory profiles.
The Strategic Advantage of the 4-Bromo-Imidazole Scaffold
4-Bromo-1H-imidazole serves as a valuable starting material in drug discovery for several key reasons. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the chemical space around the imidazole core. This synthetic tractability is crucial for optimizing the potency and selectivity of lead compounds. Furthermore, the bromine atom itself can influence the compound's physicochemical properties and engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Comparative Inhibition Analysis
This section presents a comparative overview of the inhibitory activities of 4-bromo-imidazole derivatives against several important enzyme classes. The data is compiled from various studies and is intended to highlight key structure-activity relationships.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors, and derivatives incorporating a 4-bromo-imidazole moiety have been explored for their potential to achieve isoform-selective inhibition.
A series of tetrasubstituted imidazoles carrying a benzenesulfonamide fragment were designed as selective inhibitors of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII.[1] These compounds, which feature an ethylenic spacer between the benzenesulfonamide and the trisubstituted imidazole moiety, demonstrated potent, nanomolar inhibition of these cancer-related isoforms.[1] Notably, several of these compounds exhibited significant selectivity over the ubiquitous cytosolic isoforms hCA I and II, a crucial factor in minimizing off-target effects. For instance, compounds 5d , 5g , and 5l from this series showed impressive inhibitory profiles against hCA IX and XII.[1]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 5d | >10000 | 895.4 | 10.1 | 47.0 |
| 5g | 8974.2 | 754.8 | 19.4 | 45.0 |
| 5l | 9754.2 | 654.8 | 19.8 | 20.0 |
Data compiled from a study on tetrasubstituted imidazole benzenesulfonamides.[1]
The structure-activity relationship for these compounds revealed that the nature and position of substituents on the imidazole and phenyl rings play a critical role in determining both potency and isoform selectivity.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is therefore a promising strategy for the treatment of these infections. While direct SAR studies on a series of 4-bromo-imidazole derivatives against urease are limited in the literature, related studies on imidazole-containing compounds provide valuable insights. For instance, studies on benzimidazole derivatives have shown that halogen substitution can significantly impact urease inhibitory activity.[2] In one study, a 6(5)-bromo-2-(4-nitrobenzyl)-3H-imidazo[4,5-b]pyridine derivative demonstrated potent urease inhibition with an IC50 value of 15.85 ± 0.05 µg/mL.[2] Although not directly derived from 4-bromo-imidazole, this highlights the potential of incorporating a bromo-imidazole-like scaffold in the design of novel urease inhibitors.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in inflammatory responses. Consequently, they are attractive targets for the development of anti-inflammatory drugs. A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their in vitro p38 MAP kinase inhibitory activity.[3] While not 4-bromo-imidazole derivatives, the study provides a strong rationale for exploring imidazole-based kinase inhibitors. The most potent compound in this series, AA6 , exhibited an IC50 value of 403.57 ± 6.35 nM against p38 MAP kinase.[3] This suggests that further exploration of the 4-position of the imidazole ring, including with a bromine substituent, could lead to the discovery of potent and selective p38 MAP kinase inhibitors.
| Compound | p38 MAP Kinase (IC50, nM) |
| SB203580 (Adezmapimod - Standard) | 222.44 ± 5.98 |
| AA2 | >1000 |
| AA3 | >1000 |
| AA4 | 586.34 ± 7.21 |
| AA5 | 645.89 ± 6.98 |
| AA6 | 403.57 ± 6.35 |
Data for N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives.[3]
Experimental Protocols
To ensure the scientific integrity and reproducibility of enzyme inhibition studies, standardized and well-validated protocols are essential. Below are detailed methodologies for spectrophotometric and fluorometric enzyme inhibition assays, which are commonly used to evaluate the potency of novel inhibitors.
General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a test compound on enzyme activity by measuring the change in absorbance of a substrate or product over time.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (e.g., a 4-bromo-imidazole derivative)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations.
-
Prepare the enzyme solution at a suitable concentration in the assay buffer.
-
Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add enzyme solution and the desired concentrations of the test compound.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader. The change in absorbance corresponds to product formation or substrate consumption.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for a typical spectrophotometric enzyme inhibition assay.
General Fluorometric Enzyme Inhibition Assay
Fluorometric assays offer higher sensitivity compared to spectrophotometric assays and are particularly useful for high-throughput screening.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate
-
Test compound (e.g., a 4-bromo-imidazole derivative)
-
Assay buffer
-
DMSO
-
96-well black microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Similar to the spectrophotometric assay, prepare stock and working solutions of the enzyme, fluorogenic substrate, and test compound.
-
Assay Setup (in a 96-well black plate):
-
Blank wells: Assay buffer and DMSO.
-
Control wells: Enzyme and DMSO.
-
Test wells: Enzyme and serial dilutions of the test compound.
-
-
Pre-incubation: Incubate the plate at the appropriate temperature for a specified time.
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The increase in fluorescence corresponds to the enzymatic cleavage of the substrate and release of the fluorophore.
-
Data Analysis: Similar to the spectrophotometric assay, calculate initial velocities, percent inhibition, and IC50 values.
Caption: Workflow for a typical fluorometric enzyme inhibition assay.
Understanding Inhibition Mechanisms
Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for understanding how an inhibitor interacts with its target enzyme. This is typically achieved by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate concentration]).
Caption: Simplified schematic of enzyme inhibition mechanisms.
Conclusion
Derivatives of 4-bromo-imidazole represent a promising class of compounds for the development of novel enzyme inhibitors. Their synthetic accessibility and the diverse chemical space that can be explored from this scaffold make them attractive starting points for drug discovery programs targeting a range of diseases. The comparative data presented in this guide, while highlighting the potential of these compounds, also underscores the need for more systematic and focused studies to fully elucidate their structure-activity relationships against various enzyme targets. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that can guide the rational design of the next generation of 4-bromo-imidazole-based therapeutics.
References
- 1. Tailored Tetrasubstituted Imidazole Carrying the Benzenesulfonamide Fragments as Selective Human Carbonic Anhydrase IX/XII Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-1,2-dimethyl-1H-imidazole: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative work itself. This guide provides a detailed protocol for the proper disposal of 4-Bromo-1,2-dimethyl-1H-imidazole, a halogenated imidazole derivative. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before initiating any disposal process, a thorough understanding of the compound's inherent risks is paramount. This compound (CAS No. 850429-59-3) is classified as an acute toxicant if swallowed (Acute Tox. 3 Oral). Its structure, featuring a brominated imidazole ring, places it in the category of halogenated organic compounds, which require specific disposal pathways.
Key Hazard Information:
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂ | Sigma-Aldrich |
| Molecular Weight | 175.03 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| GHS Pictogram | GHS06 (Skull and Crossbones) | Sigma-Aldrich |
| Hazard Statement | H301: Toxic if swallowed | Sigma-Aldrich |
The primary route of acute toxicity is ingestion. Therefore, all handling and disposal procedures must be designed to prevent accidental contact and ingestion.
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[1][2][3].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber (NBR), tested according to EN 374, are required[1]. Always inspect gloves for integrity before use and wash hands thoroughly after removal[4][5].
-
Body Protection: A fully buttoned laboratory coat is the minimum requirement. For larger quantities or in the event of a spill, an apron or chemical-resistant suit may be necessary[5].
-
Respiratory Protection: All handling of this compound, including waste consolidation, must be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols[2][5][6]. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required[2][3][7].
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2][3].
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste. Do not mix this waste with non-halogenated organic or inorganic waste streams to prevent dangerous reactions and to ensure proper final disposal, which is typically incineration at a licensed hazardous waste facility[8].
Step 1: Waste Segregation and Collection
-
Primary Container: Collect all waste containing this compound (e.g., residual solid, contaminated consumables like weigh boats, gloves, and paper towels) in a dedicated, clearly labeled, and compatible hazardous waste container[9].
-
Container Specifications: The container must be made of a material that is resistant to brominated organic compounds. It should be sealable and airtight to prevent the escape of any vapors[9].
-
Labeling: Immediately upon adding the first piece of waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Halogenated Organic")
-
The date the waste was first added.
-
Step 2: On-site Accumulation
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents and acids[5][6][9].
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.
Step 3: Preparing for Final Disposal
-
Container Full: Once the waste container is full (leaving some headspace for expansion), securely seal it.
-
Final Labeling: Complete the hazardous waste label with the final date of accumulation. Ensure all components of the waste are listed if it is a mixed waste stream.
-
Disposal Request: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your organization's specific procedures for requesting a waste pickup.
Step 4: Decontamination
-
Work Surfaces: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
PPE Disposal: Dispose of all contaminated PPE as hazardous waste in the designated container.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
For a Small Spill (Contained within the fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: If it is safe to do so, prevent the spread of the solid material.
-
Cleanup: Carefully sweep or vacuum up the spilled solid. Avoid generating dust[5][7]. Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination section.
For a Large Spill (Outside of the fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Alert your laboratory supervisor and your institution's EHS or emergency response team. Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS).
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. chemos.de [chemos.de]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1,2-dimethyl-1H-imidazole
This document provides essential, field-tested guidance for the safe handling of 4-Bromo-1,2-dimethyl-1H-imidazole (CAS No. 850429-59-3). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is structured to provide not just a list of equipment, but a comprehensive operational plan grounded in the specific hazards of this compound. The causality behind each recommendation is explained to foster a deep, intuitive understanding of laboratory safety protocols.
Immediate Safety Profile: Understanding the Adversary
Before handling any chemical, a clear and concise understanding of its intrinsic hazards is paramount. This compound is a solid substance that presents multiple health risks requiring stringent control measures. Its hazard profile, derived from authoritative Safety Data Sheets (SDS), dictates the necessary level of protection.
| Hazard Classification | Category | GHS Code | Description | Primary Risk |
| Acute Toxicity, Oral | Category 3 | H301 | Toxic if swallowed[1] | Ingestion |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[1][2] | Dermal Contact |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation[1][2] | Ocular Contact |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation[1][2] | Inhalation |
This table summarizes the primary hazards associated with this compound, forming the basis for all subsequent PPE and handling recommendations.
The Cornerstone of Safety: Primary Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the prior implementation of robust engineering controls.
Chemical Fume Hood: All handling of this compound solid, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][4] This is non-negotiable. The hood's primary function is to control the emissions of contaminants at the source, preventing the inhalation of irritating and potentially toxic dust particles.[4]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be a deliberate process, directly addressing the hazards outlined in the safety profile.
Eye and Face Protection: The Non-Negotiable First Line
Given the classification as a serious eye irritant, robust eye protection is mandatory.[2]
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent, e.g., EN166) chemical safety goggles must be worn at all times when handling the compound.[2][5][6] Standard safety glasses with side shields are insufficient as they do not provide a seal against dust and splashes.[7]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during vigorous mixing or large-scale transfers), a full-face shield should be worn in addition to chemical safety goggles.[5][7] The face shield provides a broader barrier, protecting the entire face from contact.
Hand Protection: Preventing Dermal Absorption and Irritation
The compound is a known skin irritant, making glove selection a critical decision point.[1][2] While specific permeation data for this compound is not widely published, we can establish a protective strategy based on its chemical class (halogenated heterocyclic) and general best practices.
-
Recommended Material: Nitrile gloves are the standard for handling solid chemical powders and offer good resistance to a range of chemicals.[4][8] They provide an excellent barrier against incidental contact.
-
Glove Thickness: A thicker glove generally provides greater chemical resistance.[8] For handling this compound, a glove thickness of at least 5 mil is recommended.
-
Double Gloving: For procedures involving larger quantities or extended handling times, double gloving is a prudent measure. This practice provides a backup barrier in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for pinholes or tears before use.[9] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.[4][9] It is good practice to change gloves every 30-60 minutes during continuous work or immediately after known contact.[10]
| Glove Material | Performance Against Halogenated Organics & Solids | Key Considerations |
| Nitrile | Good to Excellent | Recommended for splash protection and handling solids. Good balance of dexterity and chemical resistance.[8] |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of corrosive chemicals but may reduce dexterity.[8] Consider for spill cleanup or large-scale operations. |
| Latex | Poor to Fair | Not recommended. Provides poor protection against many organic reagents and can cause allergic reactions.[8][11] |
This table provides a general guideline for glove selection. Always consult the glove manufacturer's specific chemical resistance chart if available.
Body Protection: Shielding Against Contamination
A chemically compatible laboratory coat, fully buttoned and with sleeves extending to the wrist, is the minimum requirement.[4] Full-length pants and closed-toe shoes made of a non-porous material are also mandatory to ensure no skin is exposed.[5][11] For procedures with a higher risk of dust or splash, consider a disposable gown that can be easily removed and discarded, preventing the cross-contamination of personal clothing.
Respiratory Protection: A Necessary Precaution
While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required in specific scenarios.
-
Standard Operations: When working within a certified fume hood, a respirator is typically not required.[4]
-
Emergency Situations: In the event of a significant spill outside of a fume hood or a failure of ventilation controls, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is necessary.[2] For unknown exposure levels, a full-face, air-supplying respirator is the most protective option.[4]
Procedural Guidance: Integrating Safety into Workflow
Correctly using PPE is as important as selecting it. The following workflows are designed to minimize the risk of exposure during routine laboratory operations.
Workflow: PPE Donning and Doffing Sequence
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to touch "clean" surfaces only with "clean" items and "contaminated" surfaces only with "contaminated" items.
Caption: Correct sequence for donning and doffing PPE.
Operational and Disposal Plan
-
Handling: Always handle the solid compound with care to avoid creating dust.[2] Use spatulas and other tools gently. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Spill Response: In case of a spill, evacuate the immediate area and alert colleagues. For a small spill within a fume hood, use an inert absorbent material to sweep it up and place it in a sealed container for hazardous waste.[2] Avoid creating dust during cleanup.[2] For larger spills, follow your institution's emergency procedures.
-
First Aid (Exposure):
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2]
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][12]
-
-
Waste Disposal: All contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][12] Do not place this waste in standard trash receptacles.
Caption: Decision workflow for spill response.
Conclusion: Fostering a Culture of Safety
The effective use of Personal Protective Equipment for handling this compound is not merely a procedural step but a fundamental component of responsible scientific practice. By understanding the specific hazards of the compound and the rationale behind each piece of protective equipment and every procedural step, we transition from simply following rules to embodying a culture of safety. This proactive and informed approach is the ultimate safeguard, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being.
References
- 1. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. pppmag.com [pppmag.com]
- 11. csub.edu [csub.edu]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


